5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYQQXPSDJBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652792 | |
| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-60-6 | |
| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Spectroscopic Elucidation of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
This technical guide provides a detailed analysis of the spectral data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a member of the isoxazole family, this molecule serves as a versatile scaffold in drug development, with derivatives showing a wide range of biological activities, including acting as enzyme inhibitors.[1][2] The structural confirmation of such molecules is paramount, relying on a synergistic application of modern spectroscopic techniques.
This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The analysis is grounded in fundamental principles and data from structurally related analogs, providing a robust framework for researchers engaged in the synthesis and characterization of novel isoxazole derivatives.
Molecular Structure and Spectroscopic Overview
The structural characterization of an organic molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, each method provides unique insights into its constituent parts.
Caption: Molecular structure of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[3][4] For this molecule, we anticipate distinct signals corresponding to the carboxylic acid, the isoxazole ring, and the substituted aromatic ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the compound and preserve the acidic proton signal.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
The proton NMR spectrum reveals the number of distinct proton environments. The aromatic region is expected to be complex due to the ortho-substitution pattern, which disrupts simple splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~13.5 - 14.0 | Broad Singlet | 1H | H -OOC- |
| ~7.90 | Doublet of Doublets | 1H | Ar-H (H6') |
| ~7.80 | Doublet of Doublets | 1H | Ar-H (H3') |
| ~7.65 | Triplet of Doublets | 1H | Ar-H (H4') |
| ~7.55 | Triplet of Doublets | 1H | Ar-H (H5') |
| ~7.40 | Singlet | 1H | Isoxazole-H (H4) |
Causality Behind Assignments:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing as a very broad singlet at a high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The four protons on the bromophenyl ring are all chemically non-equivalent. Their signals will appear as complex multiplets (doublets and triplets of doublets) due to varying ortho- and meta-couplings. The proton ortho to the bromine atom (H3') and the proton ortho to the isoxazole ring (H6') are expected at the downfield end of the aromatic region.
-
Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to be a sharp singlet, as it has no adjacent protons to couple with.[5][6] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~170.0 | Isoxazole C -5 |
| ~161.5 | C =O (Carboxylic Acid) |
| ~158.0 | Isoxazole C -3 |
| ~134.0 | Ar-C H (C4') |
| ~132.5 | Ar-C H (C6') |
| ~130.0 | Ar-C H (C5') |
| ~128.5 | Ar-C H (C3') |
| ~127.0 | Ar-C -Isoxazole (C1') |
| ~123.0 | Ar-C -Br (C2') |
| ~99.0 | Isoxazole C -4 |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is significantly deshielded and appears at a very high chemical shift, typically above 160 ppm.
-
Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are attached to heteroatoms and are deshielded, appearing in the 158-170 ppm range. The C4 carbon, bonded to a proton, is more shielded and appears much further upfield, typically around 99 ppm.[6]
-
Aromatic Carbons: The six carbons of the phenyl ring will have distinct signals. The carbon atom bonded to the bromine (C-Br) is identified by its direct coupling to bromine and its characteristic chemical shift. The other four CH carbons appear in the typical aromatic region of 125-135 ppm. The quaternary carbon attached to the isoxazole ring (C1') will also be in this region but can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The spectrum of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is expected to be dominated by features from the carboxylic acid and the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer) |
| ~3100 | Medium | =C-H stretch (Aromatic & Isoxazole) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1570 | Medium | C=N stretch (Isoxazole ring) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic Acid dimer) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
| ~680 | Medium | C-Br stretch |
Causality Behind Assignments:
-
O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration that spans from 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of bond strengths.[8][9][10]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a conjugated carboxylic acid.[8][9]
-
Aromatic and Isoxazole Stretches: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings appear in the 1600-1470 cm⁻¹ region.[7] Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11][12]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including the C-O stretch, O-H bend, and C-Br stretch, which are collectively unique to the molecule's overall structure.[7]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a brominated compound, the most telling feature is the isotopic signature of bromine.
| m/z | Proposed Fragment Ion | Significance |
| 269 / 271 | [M]⁺˙ (Molecular Ion) | Confirms molecular weight. The ~1:1 ratio of the two peaks is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[13][14] |
| 252 / 254 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 224 / 226 | [M - COOH]⁺ | Loss of the entire carboxyl group via decarboxylation. |
| 183 / 185 | [C₇H₄BrO]⁺ | Likely formation of the bromobenzoyl cation after cleavage of the isoxazole ring.[15] |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from the loss of CO from the bromobenzoyl fragment. |
| 79 / 81 | [Br]⁺ | Bromine cation, though typically of low abundance.[14] |
Causality Behind Fragmentation: The fragmentation process begins with the ionization of the molecule to form a molecular ion (M⁺˙). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic pair of peaks (M and M+2) for every bromine-containing fragment.[13][16] The most common fragmentation pathways involve the loss of stable neutral molecules or radicals from the weakest bonds. In this case, cleavage of the carboxylic acid group (loss of OH or COOH) is a highly probable pathway.
Caption: Plausible MS fragmentation pathway for the title compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These methods are designed to be self-validating by including necessary calibration and system suitability checks.
General Workflow
Caption: General experimental workflow for spectroscopic analysis.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol: FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Protocol: Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure mass accuracy.
-
Method Setup: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Set the instrument parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan by isolating the molecular ion peak (m/z 269 or 271) in the first mass analyzer and scanning for its fragments in the second.
References
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An In-depth Technical Guide to the Discovery and History of Isoxazole Carboxylic Acids
Abstract
The isoxazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, found in numerous therapeutic agents.[1][2][3] The incorporation of a carboxylic acid functional group, or a moiety that can be metabolized to it, has given rise to a particularly influential class of compounds: isoxazole carboxylic acids. These structures serve not only as critical pharmacophores but also as versatile synthetic intermediates. This guide provides a comprehensive overview of the historical discovery, pivotal synthetic advancements, and therapeutic breakthroughs associated with isoxazole carboxylic acids. We will explore the fundamental chemical principles that underpin their synthesis, analyze their role as bioisosteres, and examine their impact on drug development through key case studies, from immunomodulators to β-lactamase-resistant antibiotics.
The Dawn of a Scaffold: From Heterocyclic Curiosity to Medicinal Mainstay
The journey of the isoxazole ring began in the late 19th and early 20th centuries as a subject of fundamental heterocyclic chemistry research. The first synthesis of the parent isoxazole was reported by Claisen in 1903, who prepared it from the oximation of propargylaldehyde acetal.[2] However, the true potential of this scaffold, particularly with the addition of a carboxylic acid, would not be fully realized until the mid-20th century, coinciding with the rise of rational drug design.
A critical concept that propelled isoxazole carboxylic acids into the limelight was that of bioisosterism.[4] Medicinal chemists recognized that the 3-hydroxyisoxazole group, for instance, could act as a planar bioisostere for a carboxylic acid, exhibiting similar pKa values (around 4-5) while offering a distinct and rigid structural profile.[4] This substitution could overcome some of the drawbacks associated with carboxylic acids, such as poor membrane permeability or rapid metabolism, while retaining the essential acidic proton for target binding.[4] This strategic replacement opened the door for developing novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Today, the isoxazole nucleus is a key component in drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressant effects.[1][2][5]
Architectures of Synthesis: Forging the Isoxazole Carboxylic Acid Core
The therapeutic utility of isoxazole derivatives is deeply intertwined with the evolution of synthetic methodologies to construct them. The ability to regioselectively introduce substituents onto the isoxazole ring is paramount for tuning biological activity.
The Foundational [3+2] Cycloaddition
The most versatile and widely adopted method for synthesizing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[6][7][8] This powerful reaction allows for the convergent assembly of the heterocyclic core from two separate components.
Experimental Protocol: Synthesis of a 3-Aryl-isoxazole-4-carboxylic Acid via [3+2] Cycloaddition
This protocol describes a common sequence for creating a substituted isoxazole carboxylic acid, a versatile building block in drug discovery.[9]
-
Step 1: Oxime Formation. An aromatic aldehyde is reacted with hydroxylamine hydrochloride in a basic medium (e.g., aqueous sodium hydroxide) to form the corresponding aldoxime. The product is typically a stable, crystalline solid that can be isolated by filtration.
-
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The aldoxime is dissolved in an appropriate solvent (e.g., dichloromethane). A chlorinating agent, such as N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite), is added to generate the highly reactive nitrile oxide intermediate. This intermediate is immediately "trapped" by an alkyne, such as ethyl propiolate, which is present in the reaction mixture. A base (e.g., triethylamine or pyridine) is added to facilitate the elimination of HCl and promote the cycloaddition.
-
Step 3: Saponification to the Carboxylic Acid. The resulting ethyl isoxazole-4-carboxylate ester is hydrolyzed to the final carboxylic acid. This is typically achieved by stirring with a strong base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water.
-
Step 4: Acidification and Isolation. The reaction mixture is cooled and carefully acidified with an acid (e.g., 1N HCl) to a pH of 2-3. This protonates the carboxylate salt, causing the isoxazole carboxylic acid to precipitate. The solid product is then collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
In Situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in the presence of the alkyne (the dipolarophile) ensures they react preferentially in the desired cycloaddition pathway, maximizing yield.[2]
-
Ester Protection: The carboxylic acid functionality is protected as an ester during the cycloaddition. This prevents the acidic proton from interfering with the basic conditions required for the reaction. The ester is a robust protecting group that can be easily removed in the final step.
Diagram: General Synthetic Workflow via [3+2] Cycloaddition
Caption: A common synthetic route to isoxazole carboxylic acids.
Landmark Applications in Drug Development
The true impact of isoxazole carboxylic acids is demonstrated by their central role in several classes of revolutionary drugs.
Table 1: Prominent Drugs Featuring the Isoxazole Moiety
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Leflunomide | DMARD (Immunosuppressant) | A prodrug whose active metabolite inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes.[10][11][12] |
| Cloxacillin | Antibiotic (Penicillin) | A β-lactam antibiotic that inhibits bacterial cell wall synthesis. The isoxazolyl group provides resistance to β-lactamase enzymes.[13][14][15][16] |
| Dicloxacillin | Antibiotic (Penicillin) | Similar to Cloxacillin, with enhanced resistance to β-lactamase due to an additional chlorine atom on the phenyl ring.[13][14][15][16] |
| Valdecoxib | NSAID (COX-2 Inhibitor) | Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain. |
| Sulfamethoxazole | Antibiotic (Sulfonamide) | Inhibits dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria.[17] |
Case Study: Leflunomide - Taming the Immune System
Leflunomide, approved for the treatment of rheumatoid arthritis, is a quintessential example of an isoxazole-based prodrug.[11][18] It is a novel isoxazole derivative that is rapidly metabolized after administration into its active form, A77 1726 (teriflunomide).[10][11] This active metabolite is the therapeutic agent, which works by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo synthesis pathway for pyrimidines.[10][11]
Activated lymphocytes must dramatically increase their pyrimidine nucleotide levels to progress from the G1 to the S phase of the cell cycle.[10] By blocking this pathway, Leflunomide's active metabolite effectively halts the proliferation of these rapidly dividing immune cells, leading to its immunomodulatory and anti-inflammatory effects.[10][11]
Diagram: Metabolic Activation and Mechanism of Leflunomide
Caption: Leflunomide's conversion to an active DHODH inhibitor.
Case Study: Isoxazolyl Penicillins - Overcoming Bacterial Resistance
The discovery of penicillin was a watershed moment, but its efficacy was soon challenged by bacteria producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The development of the isoxazolyl penicillins—such as oxacillin, cloxacillin, and dicloxacillin—in the 1960s was a brilliant counter-strategy.[14][15]
These semi-synthetic antibiotics are created by attaching a 3-aryl-5-methylisoxazole group to the 6-aminopenicillanic acid nucleus.[13][15] The bulky, rigid isoxazolyl side chain acts as a steric shield, physically obstructing the bacterial β-lactamase enzyme from accessing and cleaving the critical β-lactam ring.[14][19] This clever design renders the antibiotics effective against many penicillin-resistant Gram-positive bacteria, particularly Staphylococcus aureus.[13]
Diagram: Steric Shielding by the Isoxazolyl Group
Caption: The isoxazolyl group protects the β-lactam ring from enzymatic degradation.
Conclusion and Future Outlook
From their origins as synthetic curiosities, isoxazole carboxylic acids have evolved into a profoundly important class of molecules in medicinal chemistry. Their unique electronic properties, utility as bioisosteres, and the robustness of their synthetic routes have cemented their status as a "privileged scaffold." The historical success of drugs like Leflunomide and the isoxazolyl penicillins provides a powerful testament to their therapeutic value. Current research continues to leverage this versatile core, with new derivatives being explored as potent and selective inhibitors for novel targets in oncology, neurodegenerative disorders, and infectious diseases.[1][20][21] The rich history of isoxazole carboxylic acids serves as both a foundation and an inspiration for the next generation of drug discovery.
References
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The Emerging Therapeutic Potential of 2-Bromophenyl Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the specific and largely untapped potential of isoxazoles bearing a 2-bromophenyl substituent. While the broader class of isoxazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the strategic placement of a bromine atom at the ortho position of a phenyl ring introduces unique steric and electronic features that can significantly modulate biological activity.[3] This guide provides an in-depth analysis of the synthesis, known biological activities, and future research directions for 2-bromophenyl substituted isoxazoles, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Core and the Significance of Ortho-Bromo Substitution
The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a range of approved drugs.[1] The diverse biological activities of isoxazole derivatives are well-documented, with examples demonstrating their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
The introduction of a halogen atom, particularly bromine, onto a phenyl ring substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The specific placement of the bromine atom at the 2-position (ortho) of the phenyl ring is of particular interest due to:
-
Steric Hindrance: The bulky bromine atom can induce a conformational bias, locking the phenyl ring in a specific orientation relative to the isoxazole core. This can lead to enhanced selectivity for a biological target.
-
Electronic Effects: Bromine is an electron-withdrawing group that can modulate the pKa of nearby functionalities and influence the overall electron distribution of the molecule, potentially enhancing binding interactions with target proteins.
-
Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can affect its membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) profile.
This guide will explore the current understanding of how these factors contribute to the biological activity of 2-bromophenyl substituted isoxazoles.
Synthetic Strategies for 2-Bromophenyl Substituted Isoxazoles
The synthesis of isoxazoles, including those with a 2-bromophenyl substituent, can be broadly approached through two primary and versatile methods: the reaction of chalcones with hydroxylamine and 1,3-dipolar cycloaddition reactions.
Synthesis via Chalcone Intermediates
A prevalent and adaptable method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.
Workflow for Isoxazole Synthesis via Chalcones:
Caption: General workflow for the synthesis of 3-aryl-5-(2-bromophenyl)isoxazoles.
Experimental Protocol: Synthesis of a 3-Aryl-5-(2-bromophenyl)isoxazole
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve equimolar amounts of 2-bromoacetophenone and a substituted aromatic aldehyde in ethanol.
-
Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) to the stirred mixture at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash the solid with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromophenyl chalcone.
-
-
Isoxazole Formation (Cyclization):
-
Reflux a mixture of the purified chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5-2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
A base, such as sodium hydroxide or sodium acetate, is typically added to neutralize the HCl and facilitate the reaction.
-
Monitor the reaction progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-aryl-5-(2-bromophenyl)isoxazole.[4]
-
Synthesis via 1,3-Dipolar Cycloaddition
This method involves the reaction of a nitrile oxide with an alkyne and is a powerful tool for the regioselective synthesis of isoxazoles.
Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition:
Caption: General workflow for the synthesis of 3-(2-bromophenyl)isoxazoles.
Potential Biological Activities of 2-Bromophenyl Substituted Isoxazoles
While research specifically focused on 2-bromophenyl substituted isoxazoles is still emerging, the existing literature on related compounds allows for the extrapolation of their potential biological activities.
Anticancer Activity
Isoxazole derivatives are a well-established class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[5][6] The presence of a 2-bromophenyl group could enhance anticancer potency through several mechanisms:
-
Enhanced Binding Affinity: The steric and electronic properties of the 2-bromophenyl moiety could lead to improved binding to the active sites of target proteins such as kinases or heat shock proteins (HSPs).[4]
-
Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis). Isoxazole derivatives have been shown to induce apoptosis in various cancer cell lines.[4] The 2-bromophenyl substituent may enhance this effect.
Table 1: Reported Anticancer Activity of Bromophenyl-Substituted Heterocycles
| Compound Class | Substitution | Cancer Cell Line | Reported IC50 | Reference |
| Isoxazole-Amide | 3-(2-chlorophenyl) | HeLa | 18.62 µg/mL | [7] |
| Quinoline-Oxadiazole | 2-(4-bromophenyl) | HepG2 | 0.137-0.332 µg/mL | [8] |
| Quinoline-Oxadiazole | 2-(4-bromophenyl) | MCF-7 | 0.164-0.583 µg/mL | [8] |
| Isoxazole- Chalcone | 1-(4-bromophenyl) | MCF-7 | 0.33 µM | [9] |
Note: Data for 2-bromophenyl substituted isoxazoles is limited; this table includes related structures to indicate potential activity.
Antimicrobial Activity
The isoxazole nucleus is present in several clinically used antibacterial drugs.[2] The antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Halogen substitution has been shown to enhance the antimicrobial properties of various heterocyclic compounds.
A study on a series of chalcone and dihydropyrazole derivatives containing an isoxazole ring demonstrated that compounds with electron-withdrawing groups on the phenyl ring exhibited potent antibacterial and antifungal activities.[10] Specifically, a compound with a 2,4,6-trimethoxyphenyl substitution showed a minimum inhibitory concentration (MIC) of 1 µg/mL against certain bacteria.[10] While not a 2-bromophenyl derivative, this highlights the significant impact of substitution patterns on antimicrobial efficacy.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a serial dilution of the 2-bromophenyl substituted isoxazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain isoxazole derivatives have shown promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11]
A highly relevant study demonstrated that 2-(2-arylphenyl)benzoxazoles, synthesized from a 2-(2-bromophenyl)benzoxazole precursor, are potent and selective COX-2 inhibitors.[12] This suggests that the 2-bromophenyl scaffold is a promising starting point for the design of novel anti-inflammatory agents. The ortho-bromo substitution likely plays a crucial role in orienting the molecule within the COX-2 active site to achieve selective inhibition.
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and the potential point of intervention for 2-bromophenyl isoxazoles.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a comprehensive SAR for 2-bromophenyl substituted isoxazoles is yet to be established due to the limited number of studies, some general principles can be inferred:
-
Position of the Phenyl Ring: The biological activity will likely differ depending on whether the 2-bromophenyl group is at the 3- or 5-position of the isoxazole ring.
-
Substituents on the Second Phenyl Ring: For 3,5-disubstituted isoxazoles, the nature and position of substituents on the other phenyl ring will be critical in modulating activity and selectivity. Electron-donating or withdrawing groups can fine-tune the electronic properties of the molecule.
-
Linker and Additional Functional Groups: The incorporation of flexible or rigid linkers and additional functional groups can be explored to optimize interactions with the target protein.
Future research in this area should focus on:
-
Systematic Synthesis: The synthesis of a library of 2-bromophenyl substituted isoxazoles with diverse substitution patterns at other positions of the isoxazole and phenyl rings.
-
Comprehensive Biological Screening: Evaluation of these compounds in a broad range of in vitro and in vivo assays to identify promising anticancer, antimicrobial, and anti-inflammatory leads.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Silico Modeling: Utilization of computational tools to guide the design of new analogs with improved potency and selectivity.
Conclusion
The 2-bromophenyl substituted isoxazole scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The unique steric and electronic properties conferred by the ortho-bromo substituent have the potential to unlock new avenues for potency and selectivity against a range of biological targets. This technical guide provides a foundational understanding of the synthesis and potential biological activities of these compounds, serving as a catalyst for further research and development in this exciting field. The systematic exploration of this chemical space is warranted and holds the promise of delivering next-generation drug candidates with improved therapeutic profiles.
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solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. For active pharmaceutical ingredients (APIs), solubility is not merely a physical characteristic; it is a fundamental determinant of bioavailability, formulability, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
The isoxazole moiety is a versatile scaffold found in numerous approved drugs, valued for its contribution to biological activity and its ability to modulate physicochemical properties.[1][2] The solubility of compounds like 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in various organic solvents is of paramount importance during several stages of drug development, including synthesis, purification, formulation, and in vitro assay design.[3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound, a predictive solubility profile, and a robust experimental protocol for its empirical determination.
Physicochemical Profile of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior.[][5] While experimental data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is not extensively published, we can build a reliable profile based on its structure and data from its close structural analog, 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₀H₆BrNO₃ | - |
| Molecular Weight | 268.06 g/mol | [6] |
| CAS Number | 668971-60-6 | [6] |
| Appearance | Predicted to be a white to off-white solid | Based on analogs like the 4-bromo isomer.[7] |
| Melting Point | Predicted to be ~200 °C (with decomposition) | Based on the 4-bromo isomer.[7][8] |
| Predicted XLogP | ~2.6 | Based on the 4-bromo isomer, indicating moderate lipophilicity.[] |
| Predicted pKa | ~3.5 - 4.5 | Estimated based on benzoic acid (pKa ~4.2) and the electron-withdrawing nature of the isoxazole ring and bromine substituent, which tends to lower the pKa (increase acidity).[1][9] |
Predicted Solubility Profile in Common Organic Solvents
In the absence of direct experimental data, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the physicochemical properties outlined above.[8] The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, a moderately polar isoxazole ring, and a non-polar bromophenyl group. This amphiphilic nature suggests a nuanced solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is well-matched. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule. DMSO and DMF are expected to be excellent solvents. Acetone and Acetonitrile are predicted to be good to moderate. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents can interact with the bromophenyl group and the overall molecule via dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |
| Non-polar | Toluene, Hexanes, Cyclohexane | Very Low | The large non-polar bromophenyl group will have favorable van der Waals interactions, but the highly polar carboxylic acid group will be poorly solvated, leading to low overall solubility.[7] |
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a multifactorial property governed by the interplay between its molecular structure and the properties of the solvent.
Molecular Structure and Intermolecular Forces
-
Carboxylic Acid Group (-COOH): This is the primary driver of solubility in polar solvents. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). In protic solvents like alcohols, it can engage in strong hydrogen bonding networks.[10]
-
Isoxazole Ring: The isoxazole ring is an aromatic heterocycle containing both oxygen and nitrogen. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions. The nitrogen and oxygen atoms can also act as weak hydrogen bond acceptors.
-
Bromophenyl Group: This large, non-polar moiety contributes to the lipophilicity of the molecule (as indicated by the predicted XLogP of ~2.6).[] It favors solubility in less polar, non-protic solvents through van der Waals forces. The bromine atom is electron-withdrawing, which influences the acidity of the carboxylic acid group.
The balance between the hydrophilic carboxylic acid and the lipophilic bromophenyl group dictates the optimal solvent environment.
Caption: Molecular features affecting solubility.
Solvent Properties
The choice of solvent is critical. Polar solvents like methanol can effectively solvate the polar carboxylic acid group, while non-polar solvents like hexane will better accommodate the bromophenyl ring. The ideal solvent will strike a balance, or one type of interaction will be strong enough to overcome the unfavorable interaction with the other part of the molecule.
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The additional kinetic energy at higher temperatures facilitates this process.
pH and Ionization
As a carboxylic acid, the solubility of this compound will be highly dependent on the pH of the medium, particularly in aqueous or partially aqueous systems.
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH). In this neutral form, the molecule is less polar, and its solubility will be lower in polar solvents like water.
-
At high pH (basic conditions): The carboxylic acid will be deprotonated to its conjugate base, the carboxylate anion (-COO⁻).[11] The introduction of a full negative charge dramatically increases the polarity of the molecule, significantly enhancing its solubility in polar solvents.
The transition between these two states is governed by the pKa. At a pH equal to the pKa, the compound will be 50% ionized. At pH values two units or more above the pKa, the compound will be >99% in its more soluble ionized form.
Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[][12] This protocol provides a reliable and reproducible means of measuring solubility.
Materials and Equipment
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Selected organic solvents (e.g., methanol, acetone, acetonitrile, THF, toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. This ensures that the concentration of the dissolved solute has reached its maximum and is stable.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. Causality Note: Filtration is crucial to remove any fine particulates that could artificially inflate the concentration measurement. It is important to discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.[5]
-
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
-
Calculate the concentration in the original saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Caption: Shake-Flask method workflow.
Conclusion
References
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starting materials for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a scaffold for the development of novel pharmaceutical agents and functional materials. The strategic synthesis of this molecule is paramount, with the selection of appropriate starting materials dictating the efficiency, scalability, and regiochemical outcome of the reaction pathway. This technical guide provides a comprehensive analysis of the primary starting materials and core synthetic strategies for constructing this target molecule. We will delve into the mechanistic rationale behind the prevalent 1,3-dipolar cycloaddition approaches, offer detailed experimental protocols, and present a comparative analysis to guide researchers in making informed decisions for their synthetic campaigns.
The Core Synthetic Strategy: [3+2] Cycloaddition
The construction of the isoxazole ring is most reliably achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the five-membered isoxazole heterocycle.[3] The key to synthesizing 5-(2-Bromophenyl)isoxazole-3-carboxylic acid lies in the strategic disconnection of the target molecule into two synthons: one providing the 2-bromophenyl moiety and the other providing the carboxylic acid (or its ester precursor).
This retrosynthetic analysis reveals two primary and highly effective pathways, differing in how the key fragments are distributed between the nitrile oxide and the alkyne.
Figure 1: Core retrosynthetic disconnections for the target molecule via [3+2] cycloaddition.
Synthesis Pathway I: 2-Bromobenzonitrile Oxide with an Acetylenic Ester
This is arguably the most common and direct route. The strategy involves the cycloaddition of a nitrile oxide generated from 2-bromobenzaldehyde with an alkyne bearing an ester group, which serves as a stable and reactive precursor to the final carboxylic acid.
Required Starting Materials
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 2-Bromobenzaldehyde | 6630-33-7 | C₇H₅BrO | 185.02 | Source of the 2-bromophenyl group |
| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | Reagent for oxime formation |
| Ethyl Propiolate | 623-47-2 | C₅H₆O₂ | 98.10 | Dipolarophile and carboxyl precursor |
Synthetic Workflow and Protocols
The synthesis proceeds in three key stages: formation of the aldoxime, in situ generation of the nitrile oxide followed by cycloaddition, and final hydrolysis of the ester.
Figure 2: Stepwise workflow for synthesizing the target via the 2-bromobenzonitrile oxide route.
Protocol 2.2.1: Synthesis of (E)-2-Bromobenzaldehyde Oxime [4][5]
-
To a solution of 2-bromobenzaldehyde (1.0 mmol, 185 mg) in a suitable solvent such as ethanol (3 mL), add hydroxylamine hydrochloride (1.2 mmol, 83 mg) and a base like sodium carbonate (1.2 mmol, 127 mg).[6]
-
The mixture can be stirred at room temperature or heated gently (e.g., to 90°C under microwave irradiation for 5 minutes) to drive the reaction to completion.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be purified by column chromatography or recrystallization. A typical yield is >90%.[4]
Protocol 2.2.2: Cycloaddition and Saponification
-
Cycloaddition: Dissolve the 2-bromobenzaldehyde oxime (1.0 mmol) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add N-chlorosuccinimide (NCS) or a similar oxidant (e.g., diacetoxyiodobenzene) to convert the oxime to the corresponding hydroximoyl chloride.[7]
-
Add ethyl propiolate (1.1 mmol) to the mixture.
-
Slowly add a base, such as triethylamine or pyridine, dropwise at 0°C. The base facilitates the in situ generation of the 2-bromobenzonitrile oxide from the hydroximoyl chloride, which is immediately trapped by the ethyl propiolate in a regioselective cycloaddition.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine. The organic layer is dried and concentrated to give the crude ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate.
-
Saponification: Dissolve the crude ester in a mixture of THF and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid product. Filter, wash with water, and dry to obtain the final compound.
Synthesis Pathway II: (2-Bromophenyl)acetylene with an Ethoxycarbonylformonitrile Oxide Precursor
This alternative pathway reverses the roles of the starting materials. The aryl moiety is provided by the alkyne dipolarophile, while the carboxyl group functionality is introduced via a specialized nitrile oxide precursor. This method is particularly valuable when the required substituted acetylene is more readily available than the corresponding aldehyde.
Required Starting Materials
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| (2-Bromophenyl)acetylene | 766-46-1 | C₈H₅Br | 181.03 | Dipolarophile and aryl source |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | C₄H₆ClNO₃ | 151.55 | Stable nitrile oxide precursor |
Synthetic Workflow and Protocols
This pathway is often more streamlined as it involves a one-pot cycloaddition from stable, commercially available precursors, followed by the standard hydrolysis step.
Figure 3: Stepwise workflow for synthesizing the target via the ethoxycarbonylformonitrile oxide route.
Protocol 3.2.1: One-Pot Cycloaddition and Saponification [3][8]
-
Cycloaddition: To a solution of (2-bromophenyl)acetylene (1.0 mmol) in a suitable solvent such as ethyl acetate or THF, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 mmol).[8]
-
Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), portion-wise or dropwise at room temperature. The base promotes the elimination of HCl to generate the ethoxycarbonylformonitrile oxide in situ.[8]
-
The nitrile oxide reacts immediately with the (2-bromophenyl)acetylene. The reaction is typically stirred for several hours to overnight until completion (monitored by TLC).
-
Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester product.
-
Saponification: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid is performed as described in Protocol 2.2.2.
Comparative Analysis of Synthetic Pathways
The choice between Pathway I and Pathway II depends on several practical and strategic factors.
| Feature | Pathway I (Aryl Aldehyde + Alkyne Ester) | Pathway II (Aryl Alkyne + Chloro-oxime Ester) |
| Key Precursors | 2-Bromobenzaldehyde | (2-Bromophenyl)acetylene |
| Availability | Aldehyde is generally common and inexpensive. | Acetylene may be less common or more expensive. |
| Number of Steps | Typically involves a discrete step to prepare the oxime before cycloaddition. | Can be performed as a one-pot cycloaddition from commercial materials. |
| Intermediates | Involves generation of a potentially unstable aryl nitrile oxide. | Utilizes a stable, isolable chloro-oxime precursor.[8][9] |
| Regioselectivity | Generally provides excellent regioselectivity for terminal alkynes. | Also highly regioselective. |
| Overall Recommendation | Preferred when the substituted benzaldehyde is readily available and a multi-step synthesis is acceptable. | Highly efficient and preferred for its operational simplicity, provided the substituted acetylene is accessible. |
Conclusion
The synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is most effectively achieved via a [3+2] cycloaddition strategy. The primary starting materials are dictated by the specific disconnection approach chosen. Pathway I , utilizing 2-bromobenzaldehyde and ethyl propiolate , is a robust and classic method. Pathway II , which employs (2-bromophenyl)acetylene and the stable nitrile oxide precursor ethyl 2-chloro-2-(hydroxyimino)acetate , offers a more streamlined and operationally simple alternative. The selection between these routes should be guided by the commercial availability, cost of the key precursors, and the desired operational workflow. Both pathways reliably lead to the desired isoxazole core, providing a versatile platform for further elaboration in drug discovery and materials science programs.
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mechanism of isoxazole ring formation with 2-bromophenyl group
An In-Depth Technical Guide to the Mechanistic Formation of Isoxazoles Bearing a 2-Bromophenyl Moiety
Abstract
The isoxazole nucleus is a cornerstone of medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2] This guide provides an in-depth technical exploration of the core mechanisms for forming isoxazole rings, with a specific focus on pathways involving a 2-bromophenyl substituent. The presence of this group not only influences the electronic character of the target molecule but also serves as a critical synthetic handle for subsequent modifications, such as cross-coupling reactions. We will dissect two primary, mechanistically distinct strategies: the intramolecular nitrile oxide cycloaddition (INOC) for constructing fused bicyclic systems, and modern palladium-catalyzed C-H activation/[4+1] annulation methodologies for synthesizing benzo[d]isoxazoles. Through detailed mechanistic diagrams, step-by-step protocols, and an analysis of the causality behind experimental choices, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic transformations.
Part 1: The Foundational Role of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[3] This arrangement results in an electron-rich aromatic system with a weak N-O bond, making the ring both a stable pharmacophore and a latent functional group susceptible to reductive cleavage.[2][4] This duality is highly attractive in drug discovery, where the isoxazole moiety is found in numerous clinically approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory isoxicam.[5] The synthesis of these structures is paramount, and a deep understanding of the underlying formation mechanisms is essential for the rational design of novel molecular entities.
The 2-bromophenyl group is a particularly valuable substituent. The bromine atom acts as an effective leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Part 2: The Classic Pathway: [3+2] Dipolar Cycloaddition
The most fundamental and widely employed method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile, typically an alkyne or alkene.[5][6][7]
Mechanism and Causality
Nitrile oxides are generated in situ from various precursors to avoid their rapid dimerization.[3] Common generation methods include:
-
Dehydrohalogenation of hydroximoyl chlorides: Treatment with a non-nucleophilic base.
-
Oxidation of aldoximes: Using oxidants like chloramine-T or mercuric acetate.[3]
-
Dehydration of primary nitroalkanes: A popular method for intramolecular variants.[7][8]
Once formed, the nitrile oxide reacts with an alkyne in a concerted, pericyclic fashion to regioselectively yield the isoxazole ring.[6] The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. In the context of our topic, a 2-bromophenyl group could be present on either the nitrile oxide precursor or the alkyne.
Visualizing the General [3+2] Cycloaddition
Caption: General 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne.
Part 3: Intramolecular Nitrile Oxide Cycloaddition (INOC) with a 2-Bromophenyl Precursor
For constructing complex, fused heterocyclic systems, the intramolecular variant of the nitrile oxide cycloaddition (INOC) is exceptionally powerful.[9] This strategy offers significant advantages in terms of efficiency and control by tethering the dipole and dipolarophile within the same molecule, often leading to the formation of two new rings in a single step.[8][10]
A prime example involves the synthesis of bicyclic isoxazoles from a precursor such as dimethyl 2-(1-(2-bromophenyl)-2-nitroethyl)-2-(prop-2-yn-1-yl)malonate.[8][10]
Mechanistic Workflow and Causality
The reaction proceeds through a well-defined sequence. The choice of reagents is critical: a dehydrating agent is required to convert the nitroalkane into the nitrile oxide. While various agents exist, the combination of phenyl isocyanate and triethylamine, or Mukaiyama's or Yamaguchi's reagents, are commonly employed for their efficiency under mild conditions.[8]
Detailed INOC Mechanism
The core of the transformation is the conversion of the primary nitro group into a nitrile oxide, which is immediately trapped by the neighboring alkyne.
Caption: Mechanism of intramolecular nitrile oxide cycloaddition (INOC).
Exemplary Experimental Protocol
This protocol is adapted from literature procedures for the synthesis of bicyclic isoxazoles and should be performed by qualified personnel.[8][10]
-
Dissolution: Dissolve the nitroalkane precursor (e.g., dimethyl 2-(1-(2-bromophenyl)-2-nitroethyl)-2-(prop-2-yn-1-yl)malonate, 1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Addition of Base: Add triethylamine (Et3N, 4.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Initiation: Add phenyl isocyanate (PhNCO, 2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure bicyclic isoxazole product.
Part 4: Palladium-Catalyzed C-H Activation/[4+1] Annulation
A more modern and highly convergent strategy for synthesizing isoxazoles fused to an aromatic ring (benzo[d]isoxazoles) involves palladium-catalyzed C-H activation.[11][12] This approach constructs the heterocyclic ring by forming new C-C and C=N bonds directly on the pre-existing aromatic scaffold.[13]
Mechanism and Causality
This pathway utilizes a directing group to guide the palladium catalyst to a specific C-H bond ortho to the group.[11] For the synthesis of benzo[d]isoxazoles, an N-phenoxyacetamide can be used, where the acetamide group directs the cyclization.[12][13] The reaction proceeds via a [4+1] annulation, where four atoms are provided by the N-phenoxyacetamide and one carbon atom is provided by an aldehyde.
The 2-bromophenyl group can be the foundational aromatic ring of the N-phenoxyacetamide precursor. The bromine atom remains intact throughout the cyclization, making the resulting 2-bromobenzo[d]isoxazole product an ideal substrate for further diversification.
Visualizing the Pd-Catalyzed Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed benzo[d]isoxazole synthesis.
Part 5: Comparative Data Summary
The choice of synthetic strategy depends heavily on the desired target structure and available starting materials. Below is a comparison of the two primary methodologies discussed.
| Feature | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Palladium-Catalyzed [4+1] Annulation |
| Core Transformation | [3+2] Cycloaddition | C-H Activation / Annulation |
| Key Precursors | Tethered nitroalkane and alkyne/alkene[8] | N-phenoxyacetamide, Aldehyde[11][12] |
| Catalyst | Typically stoichiometric reagents (e.g., PhNCO) or base | Catalytic Palladium (e.g., Pd(OAc)2)[11] |
| Bond Formations | C-C, C-O, C=N (in one cascade) | C-C, C=N |
| Product Scope | Fused bicyclic isoxazoles/isoxazolines[10] | Benzo[d]isoxazoles[13] |
| Key Advantages | High efficiency, formation of multiple rings, good diastereoselectivity in some cases.[9] | High atom economy, use of simple precursors, direct functionalization of C-H bonds. |
| Limitations | Requires synthesis of complex, multi-functionalized linear precursors. | Requires a directing group, scope can be limited by substrate electronics. |
Part 6: Conclusion
The formation of isoxazole rings on scaffolds bearing a 2-bromophenyl group is a versatile and powerful endeavor in modern organic synthesis. For the creation of complex, fused aliphatic-aromatic systems, the Intramolecular Nitrile Oxide Cycloaddition (INOC) provides an elegant and efficient pathway, transforming a linear precursor into a bicyclic product with high complexity.[8][9] Conversely, for the direct construction of benzo[d]isoxazoles, palladium-catalyzed C-H activation offers a state-of-the-art approach characterized by high atom economy and synthetic convergence.[11][12] The 2-bromophenyl moiety, in both cases, remains a latent functional handle, poised for subsequent diversification. A thorough understanding of these distinct mechanistic manifolds empowers chemists to make informed, strategic decisions in the design and execution of syntheses targeting novel, high-value isoxazole-containing molecules.
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Singh, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Available at: [Link]
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Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1406. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
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- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation [ouci.dntb.gov.ua]
- 12. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Sci-Hub. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation / Chem. Sci., 2014 [sci-hub.ru]
Methodological & Application
Application Notes and Protocols for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The isoxazole moiety can act as a bioisostere for other functional groups, such as carboxylic acids or amides, enhancing physicochemical properties and target-binding interactions. This application note focuses on a specific, promising derivative: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid . The presence of the 2-bromophenyl group at the 5-position and a carboxylic acid at the 3-position suggests a high potential for targeted biological activity, particularly in the realms of enzyme inhibition and modulation of inflammatory pathways.
Chemical Profile
| Compound Name | 5-(2-Bromophenyl)isoxazole-3-carboxylic acid |
| CAS Number | 668971-60-6 |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 284.07 g/mol |
| Structure | ![]() |
Potential Applications in Medicinal Chemistry
The unique structural features of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid suggest several potential applications in drug discovery and development.
Xanthine Oxidase Inhibition for the Treatment of Gout
The 5-phenylisoxazole-3-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. The structural similarity of the title compound to known xanthine oxidase inhibitors suggests it as a prime candidate for this target.
Anti-inflammatory Agent
Isoxazole derivatives are well-documented for their anti-inflammatory properties.[2][4][6] The carboxylic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid warrants investigation, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2]
Anticancer Drug Development
The presence of a bromophenyl group is a feature found in a number of anticancer agents.[3] Isoxazole-containing compounds have also been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[5][7][8] Therefore, evaluating the cytotoxic activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid against various cancer cell lines is a logical and promising research direction.
Synthetic Protocol: A General Two-Step Approach
The synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through a reliable two-step process involving a 1,3-dipolar cycloaddition followed by ester hydrolysis.
Workflow for the Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Caption: Synthetic pathway for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Step 1: Synthesis of Ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition
This reaction involves the in situ generation of a nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, which then undergoes a cycloaddition reaction with 2-bromophenylacetylene.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
2-Bromophenylacetylene
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-bromophenylacetylene (1.0 eq) in anhydrous THF under an inert atmosphere, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate
The final step is the saponification of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-6 hours, monitoring by TLC.[9]
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Application Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol details a spectrophotometric method to determine the inhibitory activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid against xanthine oxidase.
Assay Workflow
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid (test compound)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO. Further dilute in phosphate buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank: 20 µL of phosphate buffer + 170 µL of phosphate buffer.
-
Control (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 150 µL of phosphate buffer + 20 µL of xanthine oxidase solution.
-
Test Compound: 20 µL of test compound solution (at various concentrations) + 150 µL of phosphate buffer + 20 µL of xanthine oxidase solution.
-
Positive Control: 20 µL of allopurinol solution (at various concentrations) + 150 µL of phosphate buffer + 20 µL of xanthine oxidase solution.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [(Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank)] / (Rate of Control - Rate of Blank) x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Expected Outcomes and Data Interpretation
Based on literature for structurally related compounds, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is anticipated to exhibit potent xanthine oxidase inhibitory activity.
Table of Comparative IC₅₀ Values for Xanthine Oxidase Inhibitors:
| Compound | Scaffold | Reported IC₅₀ (µM) | Reference |
| Allopurinol | Pyrazolopyrimidine | 2.3 - 9.2 | Standard |
| Febuxostat | Thiazolecarboxylic acid | 0.002 - 0.03 | [10] |
| Compound 6d | Benzimidazole derivative | 33.87 | [11] |
| Hypothetical Value for Title Compound | 5-Arylisoxazole-3-carboxylic acid | 0.1 - 10 | Projected |
A low IC₅₀ value for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid would confirm its potential as a lead compound for the development of new anti-gout therapeutics. Further studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and to evaluate its efficacy and safety in preclinical models.
Conclusion
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high probability of potent biological activity. The protocols provided herein offer a robust framework for the synthesis and evaluation of this compound as a potential xanthine oxidase inhibitor. Further investigations into its anti-inflammatory and anticancer properties are also strongly encouraged to fully elucidate its therapeutic potential.
References
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). ChemMedChem. Available at: [Link]
-
Results of % residual XO activity and IC 50 values of the synthesized chemical compounds. (n.d.). ResearchGate. Available at: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. Available at: [Link]
-
Isoxazole derivatives showing anticancer activity (39–47). (n.d.). ResearchGate. Available at: [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Available at: [Link]
-
Xanthine oxidase inhibitory activity of all the synthesized compounds. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. Available at: [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules. Available at: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology Letters. Available at: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Available at: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Preprints.org. Available at: [Link]
- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). PubMed. Available at: [Link]
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- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
The Strategic Utility of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1] Its presence in numerous FDA-approved drugs and clinical candidates is a testament to its versatility as a pharmacophore. The strategic incorporation of substituents onto the isoxazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, in particular, has emerged as a highly valuable building block for the synthesis of complex organic molecules. This bifunctional scaffold offers two distinct points for chemical modification: the carboxylic acid group, which is amenable to a variety of coupling reactions, and the ortho-bromophenyl moiety, a versatile handle for palladium-catalyzed cross-coupling reactions. The ortho-positioning of the bromine atom can introduce unique conformational constraints and steric interactions in the final molecule, which can be exploited for optimizing target engagement.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 5-(2-bromophenyl)isoxazole-3-carboxylic acid as a strategic building block in the synthesis of complex molecular architectures. We will delve into the synthesis of the building block itself, followed by in-depth protocols for its derivatization via amide bond formation and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
| Property | Estimated Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | - |
| Molecular Weight | 268.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 226-227 °C | [3] |
| IUPAC Name | 5-(2-bromophenyl)isoxazole-3-carboxylic acid | - |
Safety and Handling: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the 4-bromo isomer, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]
Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4] The nitrile oxide is typically generated in situ from the corresponding aldoxime. The following protocol describes a representative synthesis of 5-(2-bromophenyl)isoxazole-3-carboxylic acid from 2-bromobenzaldehyde.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol involves a two-step, one-pot procedure: the formation of 2-bromobenzaldehyde oxime, followed by its conversion to the corresponding nitrile oxide and subsequent cycloaddition with ethyl propiolate. The final step is the hydrolysis of the resulting ester to the carboxylic acid.
Workflow for the Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
Caption: Synthetic pathway to 5-(2-bromophenyl)isoxazole-3-carboxylic acid.
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Oxime Formation:
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-bromobenzaldehyde oxime, which can be used in the next step without further purification.
-
-
Nitrile Oxide Formation and Cycloaddition:
-
Dissolve the crude 2-bromobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
Cool the aqueous solution to 0 °C and acidify with 1M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(2-bromophenyl)isoxazole-3-carboxylic acid.
-
Rationale and Self-Validation:
-
In situ generation of nitrile oxide: Nitrile oxides are unstable and are therefore generated in situ to avoid decomposition. NCS is a mild and effective oxidizing agent for this purpose.[4]
-
Control of exothermicity: The addition of triethylamine is performed at 0 °C to control the exothermic reaction of nitrile oxide formation.
-
Reaction monitoring: TLC is used at each step to ensure the completion of the reaction and to monitor for the formation of byproducts, allowing for adjustments to the reaction time if necessary.
-
Purification: Column chromatography is crucial for isolating the intermediate ester, ensuring the purity of the final product. The final product is purified by precipitation and washing.
Applications in Complex Molecule Synthesis
The true value of 5-(2-bromophenyl)isoxazole-3-carboxylic acid lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The carboxylic acid and the bromo-aryl functionalities can be selectively manipulated to introduce a wide range of substituents.
A. Amide Bond Formation
The carboxylic acid group is a prime site for the formation of amide bonds, which are prevalent in biologically active molecules.[5] Standard peptide coupling reagents can be employed for this transformation.
Workflow for Amide Bond Formation
Caption: General scheme for amide coupling.
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method for amide bond formation.[1]
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 5-(2-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in DMF or DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Rationale and Self-Validation:
-
Activation of the carboxylic acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[6]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine.
-
Work-up: The aqueous washes are essential to remove the urea byproduct from the EDC, excess HOBt, and any remaining salts, simplifying the final purification.
B. Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromophenyl group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl substituents.
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7]
Workflow for Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
This protocol outlines a typical Suzuki-Miyaura coupling reaction. The carboxylic acid group may need to be protected (e.g., as an ester) prior to the reaction, depending on the specific conditions and the nature of the boronic acid.
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid ester (e.g., methyl or ethyl ester)
-
Arylboronic acid (R-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
Procedure:
-
To a reaction vessel, add the 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq), arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
-
If necessary, the ester can be hydrolyzed to the carboxylic acid using the procedure described in Protocol 1.
Rationale and Self-Validation:
-
Inert atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction is carried out under an inert atmosphere to prevent catalyst degradation.
-
Choice of base and solvent: The choice of base and solvent system is crucial for the efficiency of the Suzuki coupling. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
-
Monitoring: Careful monitoring ensures that the reaction is driven to completion and helps in optimizing the reaction time.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 85 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | 85-98 |
The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp²) bonds, leading to the synthesis of aryl alkynes.[9]
This protocol describes a copper-co-catalyzed Sonogashira coupling. As with the Suzuki coupling, protection of the carboxylic acid group is often advisable.
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylate
-
Terminal alkyne (R-C≡CH)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add the 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Rationale and Self-Validation:
-
Dual catalyst system: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the alkyne.[10]
-
Base: The amine base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.
-
Reaction monitoring: Close monitoring is important as prolonged reaction times can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling).
The Heck reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds through the reaction of an aryl halide with an alkene.[11]
This protocol provides a general procedure for the Heck reaction. The choice of catalyst, ligand, and base can significantly impact the outcome of the reaction.
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylate
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a reaction vessel, add the 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq), palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (1.5-2.0 eq) and the solvent.
-
Add the alkene (1.2-1.5 eq).
-
Degas the mixture and heat under an inert atmosphere to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Rationale and Self-Validation:
-
Ligand selection: The choice of phosphine ligand is critical in the Heck reaction. Bulky, electron-rich phosphines often improve the catalytic activity.
-
Base: The base is required to neutralize the HX formed during the catalytic cycle.
-
Regioselectivity: The regioselectivity of the alkene addition (α- vs. β-substitution) can be influenced by the electronic nature of the alkene and the reaction conditions.
Conclusion
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a versatile and powerful building block for the synthesis of complex molecules. Its two orthogonal reactive sites, the carboxylic acid and the ortho-bromophenyl group, allow for a wide range of chemical transformations, including amide bond formation and various palladium-catalyzed cross-coupling reactions. The protocols and application notes provided in this guide are designed to enable researchers, scientists, and drug development professionals to effectively utilize this valuable scaffold in their synthetic endeavors. The emphasis on the rationale behind experimental choices and the inclusion of self-validating measures will help ensure the successful and reproducible synthesis of novel and complex molecular architectures with potential applications in medicinal chemistry and beyond.
References
- Kumar, M., Kumar, P., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
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Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]
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PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of the brominated isoxazole 5a. Retrieved from [Link]
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Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
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ResearchGate. (2025). Biologically-active isoxazole-based drug molecules. Retrieved from [Link]
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Cardona, F., Goti, A., & Brandi, A. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(11), 3192. [Link]
-
Wikipedia. (2024). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Li, J., Hua, R., & Liu, T. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894–8904. [Link]
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Vasile, M., & Chiacchio, U. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 9(10), 834. [Link]
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ResearchGate. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 5(5), 3134–3151. [Link]
-
Chemical Review and Letters. (2020). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Retrieved from [Link]
-
Tron, G. C., & Pirali, T. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(4), 885–896. [Link]
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ResearchGate. (2025). Biologically active drugs containing isoxazole moiety. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2014). Pseudo-multicomponent 1,3-dipolar cycloaddition involving metal-free generation of unactivated azomethine ylides. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
- Rahman, P., Glanzer, A., Singh, J., Wachter, N. M., Rhoad, J., & Denton, R. W. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10.
-
ResearchGate. (2025). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Retrieved from [Link]
- Khalafi-Nezhad, A., & Zare, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729–732.
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MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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Organic Chemistry Frontiers. (2021). endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides. Retrieved from [Link]
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Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]
-
Molecules. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
-
Beilstein Journals. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
-
PubMed. (2001). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
ResearchGate. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]
-
PubMed Central (PMC). (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
ResearchGate. (2025). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
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PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
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- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Amide Coupling with 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, including some of the most widely prescribed drugs. Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker and pharmacophore. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore a fundamental transformation in drug discovery and development. This application note provides a detailed, field-proven protocol for the amide coupling of 5-(2-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic building block with potential applications in the synthesis of novel therapeutic agents.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The presence of a bromophenyl substituent offers a handle for further functionalization, for instance, through cross-coupling reactions, making this a versatile starting material. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying rationale for key experimental choices, ensuring a robust and reproducible outcome.
Core Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. The activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide.
Figure 1: Generalized workflow for amide bond formation.
Materials and Reagents
Starting Materials
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Amine of choice (e.g., aniline, benzylamine, or a more complex primary or secondary amine)
Reagents
-
Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). While other coupling reagents like DCC or EDC can be used, HATU is often preferred for its high efficiency and low rate of side reactions.
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA). A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The choice of solvent depends on the solubility of the starting materials. DMF is a good polar aprotic solvent that can dissolve a wide range of substrates.
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet for inert atmosphere
-
Syringes for liquid transfer
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Chromatography system for purification (e.g., flash column chromatography)
Experimental Protocol: Amide Coupling of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
This protocol details a general procedure that can be adapted based on the specific amine used.
Step 1: Reagent Preparation and Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-(2-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add the amine (1.1 eq) to the solution. If the amine is a solid, dissolve it in a minimal amount of the reaction solvent before adding.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Finally, add DIPEA (2.5 eq) dropwise to the stirring solution. The addition of the base is often exothermic, so slow addition is recommended.
Rationale: The order of addition can be critical. While the pre-activation of the carboxylic acid before adding the amine is a common strategy, adding all components together is often successful and more streamlined. The excess of the amine and coupling reagent helps to drive the reaction to completion. DIPEA is used to maintain a basic pH, which is optimal for the coupling reaction.
Step 2: Reaction Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. Visualize the spots under UV light.
-
LC-MS: This is the preferred method as it provides both conversion and mass confirmation of the desired product.
-
Rationale: Continuous monitoring is essential to determine the reaction endpoint and to avoid the formation of byproducts due to prolonged reaction times.
Step 3: Work-up and Extraction
-
Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and acidic byproducts.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Rationale: The aqueous work-up is designed to remove the water-soluble byproducts, such as the tetramethylurea formed from HATU, and any remaining salts. The bicarbonate wash is a crucial step for removing acidic impurities.
Step 4: Purification
-
The crude product obtained after evaporation is typically purified by flash column chromatography on silica gel.
-
Choose an appropriate eluent system based on the polarity of the product, as determined by TLC analysis. A gradient of ethyl acetate in hexanes is a common starting point.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent to obtain the purified amide.
Rationale: Chromatographic purification is often necessary to isolate the desired amide from any unreacted starting materials, coupling reagent byproducts, and other impurities.
Figure 2: Step-by-step experimental workflow for amide coupling.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Wet solvent or reagents- Sterically hindered amine | - Use a fresh bottle of HATU.- Ensure all solvents are anhydrous and reagents are dry.- Increase the reaction temperature or use a more potent coupling reagent like COMU. |
| Formation of Side Products | - Epimerization at an adjacent chiral center- Side reactions of the coupling reagent | - Use an additive like HOBt or Oxyma to suppress epimerization.- Lower the reaction temperature. |
| Difficulty in Purification | - Byproducts from the coupling reagent co-eluting with the product | - Use a different coupling reagent that produces more easily separable byproducts (e.g., EDC with a water-soluble urea byproduct).- Optimize the chromatography conditions (different solvent system or gradient). |
Data Interpretation and Characterization
The final purified amide should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a comprehensive and robust protocol for the amide coupling of 5-(2-bromophenyl)isoxazole-3-carboxylic acid. By understanding the underlying principles of each step, from carboxylic acid activation to purification, researchers can confidently and efficiently synthesize a wide range of amide derivatives. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered during this fundamental transformation in organic synthesis.
References
-
Ghanem, A., & Drouillat, B. (2011). Amide Bond Formation: The Primacy of Peptide Coupling Reagents. In Amide Bond Formation and Peptide Coupling (pp. 1-33). IntechOpen. [Link]
-
Priya, R., et al. (2021). Isoxazole: A privileged scaffold for drug design and development. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Subirós-Funosas, R., et al. (2013). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 19(7), 2300-2309. [Link]
Application Notes and Protocols: 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid as a Putative Molecular Probe for Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Isoxazoles and the Quest for Selective COX Inhibition
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] A significant area of interest has been the development of isoxazole-containing compounds as inhibitors of cyclooxygenase (COX) enzymes.[1][2][3] The COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade through their role in prostaglandin biosynthesis.[4][5][6] While COX-1 is constitutively expressed and involved in physiological homeostasis, COX-2 is inducible and its expression is elevated at sites of inflammation.[5][6] Consequently, the selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[7][8]
This application note introduces 5-(2-Bromophenyl)isoxazole-3-carboxylic acid as a novel molecular probe for the investigation of COX enzyme activity. While the specific inhibitory profile of this compound is yet to be fully elucidated, its structural features, including the isoxazole core and a bromophenyl substituent, suggest its potential as a selective COX inhibitor. The presence of the bromophenyl group may influence the compound's binding affinity and selectivity for the COX isoforms.[9][10][11][12] These protocols provide a framework for researchers to characterize the inhibitory potential of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid and utilize it as a tool to explore COX biology.
Principle of the Assay: Probing COX Activity
The inhibitory activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid on COX-1 and COX-2 can be determined using an in vitro assay that measures the peroxidase activity of the enzymes. The COX enzyme possesses two distinct activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2).[4] This protocol utilizes a colorimetric method where the peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a colored product that can be measured spectrophotometrically at 590 nm.[4] The inhibition of this color development in the presence of the test compound is directly proportional to its inhibitory activity against the COX enzyme.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid against COX-1 and COX-2, which could be determined using the protocols described below. These values would be crucial in establishing its potency and selectivity.
| Compound | Target Enzyme | Hypothetical IC50 (µM) |
| 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | COX-1 | 15.2 |
| 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | COX-2 | 0.85 |
| Selectivity Index (COX-1/COX-2) | 17.9 |
A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol outlines the steps to determine the IC50 values of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid for both COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 enzyme[4]
-
Human recombinant COX-2 enzyme[4]
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)[4]
-
Heme[4]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)[4]
-
Arachidonic Acid (Substrate)[4]
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid (Test Inhibitor)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the Assay Buffer by diluting the concentrate with HPLC-grade water.[4]
-
Prepare working solutions of Heme, COX-1, and COX-2 enzymes in the Assay Buffer as per the supplier's instructions. Keep enzyme solutions on ice.[4]
-
Prepare a stock solution of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in DMSO. Further dilute with Assay Buffer to achieve a range of desired concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.[4]
-
100% Initial Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[4]
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of the test inhibitor solution (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme solution.
-
-
-
Pre-incubation:
-
Gently shake the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation:
-
Incubation and Measurement:
Data Analysis:
-
Calculate the average absorbance for each set of triplicates.
-
Subtract the average absorbance of the Background wells from the absorbance of the 100% Initial Activity and Inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][14]
Diagrams
Caption: Cyclooxygenase pathway and point of inhibition.
Caption: Workflow for the in vitro COX inhibition assay.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained using 5-(2-Bromophenyl)isoxazole-3-carboxylic acid as a molecular probe, the following controls should be included in every experiment:
-
Positive Control: A known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) should be run in parallel to validate the assay's performance and provide a benchmark for comparison.
-
Vehicle Control: Wells containing the solvent (DMSO) used to dissolve the test compound at the same final concentration as in the inhibitor wells should be included to account for any solvent effects on enzyme activity.
-
Enzyme-free Control (Background): As described in the protocol, these wells are essential for correcting for any non-enzymatic oxidation of the substrate.
-
Reproducibility: All experiments should be performed with at least three technical replicates, and the entire experiment should be repeated on different days to ensure the reproducibility of the IC50 values.[14]
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the determined inhibitory potency and selectivity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Conclusion and Future Directions
This application note provides a detailed protocol for the characterization of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid as a potential molecular probe for cyclooxygenase enzymes. The hypothesized selective COX-2 inhibitory activity of this compound, based on the well-established pharmacology of the isoxazole scaffold, presents an exciting opportunity for its use in studying the role of COX-2 in inflammation and disease. Further investigations could involve exploring its mechanism of inhibition (e.g., competitive, non-competitive), its effects in cell-based assays of prostaglandin production, and in vivo studies in models of inflammation. The protocols outlined herein provide a solid foundation for researchers to unlock the potential of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid as a valuable tool in drug discovery and chemical biology.
References
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Amrita Vishwa Vidyapeetham. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JoVE. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases - ACS Publications. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. PubMed. [Link]
-
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. NIH. [Link]
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. PubMed. [Link]
-
Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC - NIH. [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Authored by: Your Senior Application Scientist
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring is a prominent structural motif in medicinal chemistry, recognized for its versatile chemical properties and ability to engage in various non-covalent interactions with biological targets.[1] This five-membered heterocycle, containing adjacent oxygen and nitrogen atoms, is a key component in numerous commercially available drugs and a wide array of investigational agents.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
The compound of interest, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, combines the isoxazole core with a bromophenyl group and a carboxylic acid moiety. The bromophenyl group can enhance reactivity and provide a vector for further chemical modification, while the carboxylic acid can participate in crucial hydrogen bonding interactions within a target's active site. Given the therapeutic potential of the isoxazole scaffold, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid represents a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological pathways.
This document provides a guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. Due to the novelty of this specific compound, established biological targets are not yet defined. Therefore, this guide will focus on robust, adaptable HTS platforms that are well-suited for screening compounds with unknown mechanisms of action against common target classes for isoxazole derivatives, such as protein-protein interactions (PPIs) and enzyme activity.
Strategic Considerations for HTS Campaign Design
Before embarking on a large-scale screen, it is crucial to consider the potential biological targets of isoxazole derivatives. The literature suggests that these compounds can modulate the activity of kinases, proteases, and G-protein coupled receptors (GPCRs), as well as disrupt protein-protein interactions.[4][5] Therefore, the selection of an appropriate HTS assay technology is paramount. An ideal HTS assay should be:
-
Homogeneous: A "mix-and-read" format is preferred to minimize sample handling and facilitate automation.[6][7]
-
Sensitive and Robust: The assay should have a high signal-to-background ratio and a Z'-factor > 0.5 to ensure the reliable identification of hits.
-
Miniaturizable: The ability to perform the assay in 384- or 1536-well plates is essential for screening large compound libraries.[8]
-
Resistant to Compound Interference: The chosen technology should be minimally affected by compound autofluorescence or quenching.
Based on these criteria, this guide will detail protocols for three powerful and versatile HTS technologies: Fluorescence Polarization (FP) , AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) , and Homogeneous Time-Resolved Fluorescence (HTRF) . These platforms are well-suited for identifying inhibitors of protein-protein interactions and enzymes, which are plausible targets for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Section 1: Fluorescence Polarization (FP) for Screening PPI Inhibitors
Principle of Fluorescence Polarization
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular volume of a fluorescently labeled molecule.[9] It is particularly well-suited for studying biomolecular interactions, such as protein-peptide or protein-small molecule binding.[10]
The principle relies on the observation that when a small, fluorescently labeled molecule (the "tracer") is excited with polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. However, when the tracer binds to a larger molecule (the "receptor" or target protein), its tumbling rate slows down significantly. This results in the emission of light that remains highly polarized.[10] Small molecule inhibitors that disrupt this interaction will displace the tracer from the receptor, causing a decrease in the FP signal.
Caption: Principle of an AlphaScreen competition assay.
Detailed Protocol for an AlphaScreen PPI Assay
This protocol outlines the screening of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid as a potential inhibitor of a protein-protein interaction.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with your proteins and the AlphaScreen beads (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Tagged Proteins: Prepare one protein with a biotin tag and the other with a tag suitable for the Acceptor bead (e.g., 6xHis, GST).
-
AlphaScreen Beads: Use Streptavidin-coated Donor beads and Ni-NTA (for His-tagged protein) or anti-GST Acceptor beads. Reconstitute the beads in the assay buffer. Note: AlphaScreen beads are light-sensitive and should be handled in subdued light. [11]* Test Compound: Prepare a dilution series of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in DMSO.
2. HTS Protocol (384-well format):
-
Dispense 50 nL of the test compound into the assay plate.
-
Add 5 µL of the biotinylated protein to the wells.
-
Add 5 µL of the tagged protein (e.g., His-tagged) to the wells.
-
Incubate for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
In subdued light, prepare a mix of Streptavidin Donor beads and Ni-NTA Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
3. Data Analysis:
-
The signal is inversely proportional to the inhibitory activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no protein) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.
Section 3: Homogeneous Time-Resolved Fluorescence (HTRF)
Principle of HTRF
HTRF is a technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF). [12]This combination results in a highly sensitive and robust assay format with low background interference. [8][12] The assay uses a donor fluorophore (a lanthanide, such as Europium or Terbium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). [12]When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The use of a long-lifetime lanthanide donor allows for a time delay between excitation and signal detection, which effectively eliminates short-lived background fluorescence from the sample and the test compound. [6]
Caption: Principle of an HTRF immunoassay for PPI inhibition.
Detailed Protocol for a Kinase HTRF Assay
This protocol describes an assay to screen for inhibitors of a protein kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing cofactors necessary for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Enzyme: Purify the kinase of interest.
-
Substrate: Use a biotinylated peptide substrate for the kinase.
-
ATP: Prepare a stock solution of ATP. The final concentration should be at or below the Km for the kinase.
-
HTRF Detection Reagents: Use an antibody specific for the phosphorylated substrate labeled with Europium cryptate, and Streptavidin-XL665 to bind the biotinylated peptide.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., EDTA in buffer).
-
Test Compound: Prepare a dilution series of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in DMSO.
2. HTS Protocol (384-well format):
-
Dispense 50 nL of the test compound into the assay plate.
-
Add 5 µL of the kinase enzyme to the wells.
-
Add 5 µL of the biotinylated substrate peptide.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the HTRF detection reagent mix (Eu-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
3. Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF ratio is directly proportional to the amount of phosphorylated product.
-
Calculate the percent inhibition based on the HTRF ratio of the controls.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Conclusion and Future Directions
5-(2-Bromophenyl)isoxazole-3-carboxylic acid, as a representative of the pharmacologically significant isoxazole class, is a compelling candidate for high-throughput screening. While its specific biological targets are yet to be elucidated, the robust and adaptable HTS platforms detailed in these application notes provide a clear path forward for its characterization. Fluorescence Polarization, AlphaScreen, and HTRF offer sensitive and efficient means to screen this compound against a variety of target classes, particularly protein-protein interactions and enzymes.
Successful identification of a "hit" in any of these primary screens is just the first step. Subsequent studies will be required to confirm the activity, determine the mechanism of action, and explore the structure-activity relationship (SAR) of this and related compounds. These follow-up studies may include orthogonal assays, biophysical characterization of binding, and cell-based assays to confirm activity in a more physiological context. The protocols provided herein serve as a foundational guide to initiate the exciting process of discovering the therapeutic potential of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
References
- A Simple Fluorescent Assay for the Discovery of Protein-Protein Interaction Inhibitors. (2019). Methods in Molecular Biology.
- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH.
- HTRF®. (n.d.). Berthold Technologies GmbH & Co.KG.
- HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
- HTRF Principle. (n.d.). Revvity.
- High Throughput Screening Methods for PPI Inhibitor Discovery. (2020). Royal Society of Chemistry.
- Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader. (n.d.). Thermo Fisher Scientific.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018). Sussex Drug Discovery Centre.
- AlphaScreenTM cAMP User Manual and Assay Development Guide. (n.d.). Revvity.
- ExperimentAlphaScreen Document
- HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. (n.d.). Celtarys Research.
- Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. (2022). Frontiers in Pharmacology.
- High-Throughput Inhibitor Assays and Screening. (n.d.).
- Cell-based assays for protein-protein interactions. (2013). European Pharmaceutical Review.
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- High-throughput Enzyme Screening. (n.d.).
- Enzyme Assay Design for High-Throughput Screening. (2009).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. (2003). Journal of Medicinal Chemistry.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC.
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). European Journal of Medicinal Chemistry.
- Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2025).
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
- High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. (2019). Experimental Eye Research.
- 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. (n.d.). BLDpharm.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Preprints.org.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Journal of Nanobiotechnology.
- 5-(Thiophen-2-yl)
- High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central. (2023).
- Methyl 3-(4-bromophenyl)
- CAS 33282-23-4 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. (n.d.). BOC Sciences.
- 2-(3-Bromophenyl)
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Application Note: Derivatization Strategies for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid for Biological Screening
Introduction: The Isoxazole Scaffold as a Privileged Structure
The isoxazole ring system is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a "privileged scaffold" in medicinal chemistry. Molecules incorporating isoxazoles have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
The subject of this guide, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid , represents a versatile starting material for the generation of a chemical library for biological evaluation. It possesses two distinct and chemically orthogonal handles for diversification:
-
The Carboxylic Acid Moiety: A nucleophilic center ideal for forming amides, esters, and other acyl derivatives.
-
The Aryl Bromide: A classic electrophilic partner for palladium-catalyzed cross-coupling reactions.
This application note provides a detailed guide for researchers, outlining robust protocols for the systematic derivatization at these two positions. It further details the subsequent characterization and proposes a strategic workflow for preliminary biological screening against cancer cell lines.
Strategic Approach to Library Synthesis
The core strategy is to exploit the two reactive sites to generate a diverse library of compounds. This dual-pronged approach allows for the exploration of the structure-activity relationship (SAR) in two different regions of the molecule.
-
Vector 1 (Carboxylic Acid): Derivatization at this position allows for the introduction of various functional groups that can probe interactions with target proteins, modulate solubility, and alter pharmacokinetic properties. Amide bond formation is prioritized due to its prevalence in pharmaceuticals and its ability to form key hydrogen bonds.
-
Vector 2 (Aryl Bromide): Modification at the C2-position of the phenyl ring via Suzuki-Miyaura cross-coupling introduces new aryl or heteroaryl moieties.[6][7][8] This strategy dramatically alters the steric and electronic profile of the molecule, enabling exploration of larger binding pockets and π-π stacking interactions.
The overall synthetic and screening workflow is depicted below.
Figure 1: Overall workflow from synthesis to biological evaluation.
Experimental Protocols: Synthesis and Purification
Protocol 1: Amide Library Synthesis via HATU Coupling (Vector 1)
Amide coupling is a fundamental reaction in medicinal chemistry. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high efficiency, rapid reaction times, and low rate of racemization.[9][10]
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv)
-
Desired amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[9]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), Sat. NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 equiv), followed by HATU (1.2 equiv).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. The solution may change color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.[11][12]
Protocol 2: Bi-aryl Library Synthesis via Suzuki-Miyaura Coupling (Vector 2)
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms C-C bonds between aryl halides and boronic acids.[6][13] It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification.
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv)
-
Desired aryl or heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Ethyl acetate (EtOAc), Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv), the boronic acid (1.5 equiv), and Na₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add the dioxane/water solvent mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired bi-aryl product.
Figure 2: Two primary derivatization pathways.
Compound Characterization and Data Management
Trustworthiness in drug discovery is built on rigorous analytical validation. Each synthesized derivative must be fully characterized to confirm its structure and assess its purity before biological testing.
-
Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity of each compound.
-
Purity Assessment: Purity should be determined using High-Performance Liquid Chromatography (HPLC) or LC-MS, with a target purity of ≥95% for all compounds submitted for biological screening.
Table 1: Hypothetical Characterization Data for Synthesized Derivatives
| Compound ID | Derivatization Vector | R / Ar Group | Molecular Formula | HRMS [M+H]⁺ (Calculated) | HRMS [M+H]⁺ (Found) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| Parent | - | - | C₁₀H₆BrNO₃ | 282.9553 | 282.9551 | >98 |
| A1 | 1 (Amide) | Benzylamine | C₁₇H₁₃BrN₂O₂ | 372.0158 | 372.0161 | >97 |
| A2 | 1 (Amide) | Morpholine | C₁₄H₁₃BrN₂O₃ | 352.0108 | 352.0112 | >96 |
| B1 | 2 (Suzuki) | 4-Methoxyphenyl | C₁₇H₁₃NO₄ | 295.0845* | 296.0917 | >95 |
| B2 | 2 (Suzuki) | Pyridin-3-yl | C₁₅H₁₀N₂O₃ | 266.0691* | 267.0764 | >95 |
*Note: For Suzuki products, the molecular formula and mass reflect the structure post-coupling (Br is replaced by H from the boronic acid reagent for calculation purposes, then the Ar group is added).
Protocols for Biological Evaluation: Anticancer Activity
Given the prevalence of the isoxazole scaffold in anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and proliferation.[14][15]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration at which the synthesized compounds inhibit 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, plate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Table 2: Hypothetical Biological Screening Results
| Compound ID | IC₅₀ vs. HeLa (µM) | IC₅₀ vs. MCF-7 (µM) | Notes |
|---|---|---|---|
| Parent | > 100 | > 100 | Inactive starting material |
| A1 | 25.4 | 48.2 | Moderate activity |
| A2 | 85.1 | > 100 | Weak activity |
| B1 | 5.2 | 8.9 | Potent activity |
| B2 | 12.8 | 35.6 | Moderate activity |
| Doxorubicin | 0.8 | 1.1 | Positive Control |
Conclusion and Future Directions
This application note provides a comprehensive framework for the derivatization of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid and its subsequent biological evaluation. The protocols described are robust and utilize standard, high-efficiency chemical transformations. The initial screening data, although hypothetical, illustrates how a systematic diversification strategy can lead to the identification of potent lead compounds (e.g., compound B1).
Future work should focus on:
-
Expanding the library with a wider range of amines and boronic acids.
-
Investigating alternative cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) on the aryl bromide handle.
-
For active compounds ("hits"), performing secondary assays to elucidate the mechanism of action, such as kinase inhibition assays or cell cycle analysis.[14][16]
By following this structured approach, researchers can efficiently generate novel chemical entities and systematically explore their therapeutic potential.
References
-
National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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iMedPub LTD. (n.d.). Biological Evaluation of Newly Synthesized Isoxazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2012). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]
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Inhibitor Research Hub. (n.d.). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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Health Sciences. (n.d.). In vitro anticancer assay: Significance and symbolism. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]
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Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
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GeeksforGeeks. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Research and Reviews. (2021). Purification Methods of Organic Compounds. Retrieved from [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Retrieved from [Link]
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- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptidebridge.com [peptidebridge.com]
- 11. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 12. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
Application Note: Quantitative Analysis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid using High-Performance Liquid Chromatography
Introduction
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The presence of the bromophenyl group and the carboxylic acid moiety makes this molecule a versatile intermediate for the synthesis of novel pharmaceutical agents.[4][5]
Accurate and reliable quantification of this compound is paramount for various stages of drug development, including synthesis process monitoring, quality control of active pharmaceutical ingredients (APIs), stability testing, and pharmacokinetic studies. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. An overview of a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also discussed for trace-level analysis.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of the target analyte is fundamental to developing a robust analytical method. These properties dictate the choice of solvent, column chemistry, mobile phase pH, and detection wavelength.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [6] |
| Molecular Weight | 268.06 g/mol | [6] |
| CAS Number | 668971-60-6 | [6] |
| Predicted pKa | 3.24 ± 0.10 | [7] |
| Appearance | White to off-white powder | [4] |
The acidic nature of the molecule (due to the carboxylic acid group with a low pKa) is a critical consideration. To ensure good chromatographic peak shape and retention, the mobile phase pH must be kept at least 1.5-2 units below the pKa to maintain the analyte in its neutral, protonated state.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and robustness.[8] A reversed-phase method, utilizing a nonpolar stationary phase and a polar mobile phase, is ideally suited for separating and quantifying moderately polar compounds like 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Principle of Separation
In this RP-HPLC method, the analyte is dissolved in a suitable diluent and injected into the system. It partitions between the polar mobile phase and the nonpolar C18 stationary phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), the analyte, which is initially retained on the column, begins to elute. Its concentration is measured as it passes through a UV detector, which records absorbance at a specific wavelength.
Experimental Protocol: HPLC-UV Method
3.2.1. Instrumentation and Consumables
-
HPLC System with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Balance, pH meter, and volumetric glassware.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]
-
Reference Standard: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (≥98% purity).
3.2.2. Reagent Preparation
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter. Rationale: The formic acid ensures the mobile phase pH is well below the analyte's pKa, suppressing the ionization of the carboxylic acid and leading to a sharp, symmetrical peak.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
3.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the diluent.
-
Sample Solution: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.
3.2.4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm (Determine λmax via DAD scan) |
| Injection Volume | 10 µL |
Rationale for Wavelength Selection: The conjugated system of the isoxazole and bromophenyl rings is expected to have a strong UV absorbance. A preliminary scan using a DAD detector on a standard solution is essential to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.
Workflow for Analysis
Caption: General workflow for the quantitative analysis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Method Validation Protocol
Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose.[8][10] The protocol should follow guidelines from the International Council for Harmonisation (ICH).
Caption: Core parameters for analytical method validation as per ICH guidelines.
-
Specificity: Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the mean peak area against concentration and perform a linear regression.[11]
-
Accuracy (Recovery): Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six independent preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration with a signal-to-noise ratio of 10:1.[10]
Typical Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference at analyte retention time |
Advanced Method: LC-MS/MS for High Sensitivity
For applications requiring ultra-low quantification limits, such as in biological matrices (plasma, urine), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[9][11][12] Its superior sensitivity and selectivity allow for quantification at the ng/mL or even pg/mL level.
Principle
The method couples the separation power of HPLC with the detection specificity of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The precursor ion corresponding to the analyte's mass is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise.
Recommended LC-MS/MS Parameters
-
Chromatography: Use UPLC/UHPLC for faster analysis and better resolution, often with smaller column dimensions (e.g., 2.1 mm ID). The same mobile phase system (0.1% formic acid in water/acetonitrile) is suitable.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Rationale: The carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.
-
MRM Transition:
-
Precursor Ion (Q1): m/z 266.0/268.0 (for the two bromine isotopes). The monoisotopic mass of the deprotonated molecule [C₁₀H₅⁷⁹Br¹⁴N¹⁶O₃]⁻ is 265.95.
-
Product Ion (Q3): m/z 222.0/224.0 (corresponding to the loss of CO₂). Rationale: The loss of the carboxyl group as carbon dioxide (-44 Da) is a common and stable fragmentation pathway for carboxylic acids.
-
Conclusion
This application note details a robust and reliable RP-HPLC method for the routine quantification of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. The provided protocol, including chromatographic conditions and validation procedures, establishes a framework for achieving accurate and precise results in research and quality control environments. For applications demanding higher sensitivity, an LC-MS/MS approach offers a powerful alternative. The successful implementation of these methods is crucial for advancing the development of new therapeutics based on the isoxazole scaffold.
References
-
A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2021). National Institutes of Health (NIH). [Link]
-
Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022). PubMed. [Link]
-
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]
-
5-(4-Bromophenyl)isoxazole-3-carboxylic acid. PubChem. [Link]
-
Analytical Methods. (2024). CONICET. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2022). MDPI. [Link]
-
5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three. Chongqing Chemdad Co.. [Link]
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- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 11. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocols for the Synthesis of Enzyme Inhibitors from 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
Introduction: The Isoxazole Scaffold as a Privileged Structure in Enzyme Inhibition
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its unique electronic and structural features make it a valuable scaffold for the design of enzyme inhibitors. The isoxazole moiety can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, contributing to potent and selective inhibition.[4] The structural versatility of isoxazole derivatives allows for fine-tuning of their physicochemical properties to optimize pharmacokinetic profiles and therapeutic efficacy.[1]
This application note focuses on the utility of a specific, functionalized starting material, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid , in the synthesis of a diverse range of enzyme inhibitors. The presence of the carboxylic acid at the 3-position provides a convenient handle for the introduction of various functionalities, most commonly through the formation of amide bonds. The 2-bromophenyl substituent at the 5-position is of particular interest. Halogen atoms, such as bromine, can enhance the biological activity of molecules through several mechanisms. For instance, the presence of a bromine group on the phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity.[3] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of the halogen to participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.
This guide will provide a detailed protocol for the synthesis of isoxazole-3-carboxamides from 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, discuss the rationale behind the synthetic strategy, and present methods for the preliminary biological evaluation of the resulting compounds as enzyme inhibitors.
Synthetic Strategy: Amide Bond Formation
The most common and versatile method for elaborating 5-(2-Bromophenyl)isoxazole-3-carboxylic acid into potential enzyme inhibitors is through the formation of an amide linkage with a diverse library of amines. This approach allows for the systematic exploration of the chemical space around the isoxazole core to identify potent and selective inhibitors.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxamide derivatives.
Detailed Protocols
Protocol 1: Synthesis of N-aryl-5-(2-bromophenyl)isoxazole-3-carboxamides via Acyl Chloride Intermediate
This protocol is suitable for the coupling of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid with a variety of anilines and other primary or secondary amines. The formation of an acyl chloride intermediate is a classic and effective method for activating the carboxylic acid.[5]
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
An appropriate aniline or amine derivative
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous THF.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-5-(2-bromophenyl)isoxazole-3-carboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: EDC/HOBt Mediated Amide Coupling
This method is a milder alternative to the acyl chloride protocol and is suitable for more sensitive substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a widely used coupling system in medicinal chemistry.[6][7]
Materials:
-
5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
An appropriate amine derivative
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Coupling Reaction:
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization:
-
Characterize the purified product by NMR and MS.
-
Application in Enzyme Inhibitor Synthesis: A Case Study on VEGFR2 Inhibitors
The general structure of these inhibitors consists of the 5-aryl-isoxazole-3-carboxamide core. By synthesizing a library of compounds using 5-(2-bromophenyl)isoxazole-3-carboxylic acid and various substituted anilines, researchers can explore the structure-activity relationship (SAR) for VEGFR2 inhibition.
Hypothetical SAR Exploration
The following diagram illustrates how a medicinal chemistry campaign might progress from the lead scaffold.
Caption: SAR exploration through amide coupling with a diverse set of amines.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
Once a library of 5-(2-bromophenyl)isoxazole-3-carboxamide derivatives has been synthesized, they need to be evaluated for their ability to inhibit the target enzyme. Below is a general protocol for an in vitro enzyme inhibition assay.
Principle:
The inhibitory activity of the synthesized compounds is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC₅₀ value.
Materials:
-
Target enzyme (e.g., VEGFR2, COX-2)
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme assay
-
Synthesized inhibitor compounds dissolved in DMSO
-
Microplate reader
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Measure the rate of the reaction over time using a microplate reader (e.g., by monitoring the change in absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The results of the enzyme inhibition assays should be presented in a clear and concise manner, typically in a tabular format.
| Compound ID | R-Group (from Amine) | Target Enzyme | IC₅₀ (µM) |
| I-1 | Phenyl | VEGFR2 | [Hypothetical Value] |
| I-2 | 4-Chlorophenyl | VEGFR2 | [Hypothetical Value] |
| I-3 | 3,4-Dimethoxyphenyl | VEGFR2 | [Hypothetical Value] |
| I-4 | Benzyl | VEGFR2 | [Hypothetical Value] |
Note: The IC₅₀ values in this table are for illustrative purposes only and would need to be determined experimentally.
Conclusion and Future Directions
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a versatile and valuable starting material for the synthesis of potential enzyme inhibitors. The straightforward elaboration of the carboxylic acid moiety into a diverse array of carboxamides allows for a systematic investigation of structure-activity relationships. The presence of the 2-bromophenyl group may confer advantageous properties, such as enhanced potency and improved pharmacokinetic profiles.
Further studies could involve the synthesis of a broader range of derivatives, including esters and other bioisosteres of the amide bond, to further explore the chemical space around this privileged scaffold. Additionally, computational studies, such as molecular docking, can be employed to understand the binding modes of the synthesized inhibitors and guide the design of next-generation compounds with improved activity and selectivity.
References
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central.
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(43), 10059–10064.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
- Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 284.
- A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Chemistry & Analysis.
- Structure–activity relationship of isoxazole derivatives.
- Amide Synthesis. Fisher Scientific.
- Wu, T.-B., et al. (2021). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 223, 113645.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Li, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(10), 1845–1870.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central.
- Process optimization for acid-amine coupling: a c
- Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PubMed Central.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
- Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(11), 3747-3761.
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Techniques for the Crystallization of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid: A Practical Guide to High-Purity Material and Single Crystals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the crystallization of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a key building block in medicinal chemistry and materials science. Achieving high purity and obtaining single crystals suitable for X-ray diffraction are critical steps in its characterization and downstream applications. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing crystallization. We present a systematic approach to solvent selection and detail two robust protocols: Slow Cooling Crystallization and Solvent-Antisolvent Vapor Diffusion . These methodologies are designed to be self-validating and are supported by troubleshooting guides and expert insights to empower researchers in obtaining high-quality crystalline material.
Introduction: The Rationale for Crystallization
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound whose utility as a synthetic intermediate is predicated on its purity.[1] Crystallization is the most powerful technique for purifying solid organic compounds, capable of removing impurities that may be difficult to separate by other means, such as chromatography.[2] The process relies on the principle of differential solubility, whereby the target molecule is encouraged to self-assemble into a highly ordered crystal lattice, excluding impurities which remain in the solution (mother liquor).[3]
Furthermore, for unambiguous structural elucidation, single-crystal X-ray diffraction (SCXRD) is the gold standard.[4] Growing high-quality single crystals is often considered an art, but a systematic and principled approach can significantly increase the probability of success.[3] This guide provides that systematic framework.
Foundational Principles: Solvent Selection and Supersaturation
The success of any crystallization experiment hinges on the careful selection of a solvent or solvent system and the controlled generation of a supersaturated solution.[5]
Understanding the Solute
The structure of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid dictates its solubility. It possesses:
-
A polar carboxylic acid group capable of strong hydrogen bonding. This moiety favors polar solvents.[6]
-
A large, relatively nonpolar bromophenyl-isoxazole core , which contributes to solubility in organic solvents.
This duality suggests that the ideal solvent will be one of moderate polarity, capable of engaging with both features of the molecule. The goal is to find a solvent that dissolves the compound sparingly at room temperature but completely at an elevated temperature.[7]
Systematic Solvent Screening
Before committing to a large-scale crystallization, a small-scale solvent screen is essential. This empirical approach is the most reliable way to identify suitable solvents.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the compound into several small test tubes or vials.
-
To each vial, add a different candidate solvent dropwise (e.g., 0.2 mL at a time).
-
Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
Gently heat the vials that show partial solubility to the boiling point of the solvent. The ideal solvent will fully dissolve the compound upon heating.[6]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystalline precipitate. The best solvent will yield a high recovery of well-formed crystals upon cooling.
The following table summarizes promising solvent systems based on the principles of "like dissolves like" and the common practices for aromatic carboxylic acids.[8][9]
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Suitability |
| Single Solvents | |||
| Ethanol | 78 | Polar | Good starting point. The hydroxyl group interacts with the carboxylic acid, while the ethyl group solubilizes the aromatic core. Ideal for slow cooling.[6] |
| Methanol | 65 | Polar | Similar to ethanol but more polar and volatile. May lead to faster crystal growth.[10] |
| Ethyl Acetate (EtOAc) | 77 | Mid-Polar | Often an excellent choice for compounds of intermediate polarity. Good balance of solubility characteristics. |
| Tetrahydrofuran (THF) | 66 | Mid-Polar | A strong solvent; the compound may be too soluble for slow cooling alone, making it an excellent choice for the solvent/anti-solvent method.[11] |
| Binary (Anti-Solvent) Systems | N/A | N/A | |
| THF / Hexane | N/A | N/A | A classic pairing. The compound is soluble in THF (solvent) and insoluble in hexane (anti-solvent). Excellent for vapor or liquid diffusion techniques.[5][11] |
| Ethanol / Water | N/A | N/A | A polar system where the compound is soluble in ethanol and insoluble in water. Adding water as the anti-solvent can effectively induce crystallization.[7] |
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Slow Cooling Crystallization
This is the most common and straightforward method, ideal for purifying bulk material when a suitable solvent with temperature-dependent solubility has been identified.[12]
Step-by-Step Methodology:
-
Dissolution: Place the crude 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions.
-
Heating: Heat the mixture gently on a hot plate with stirring until the solvent begins to reflux. Continue adding solvent portion-wise until the solid is completely dissolved. Causality Note: Adding the minimum amount of hot solvent required to achieve dissolution is crucial for creating a saturated solution, which maximizes yield upon cooling.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This prevents them from acting as unwanted nucleation sites.
-
Slow Cooling: Cover the flask with a watch glass or aluminum foil pierced with a few holes to prevent rapid evaporation and contamination.[5] Allow the flask to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is the most critical parameter. It allows molecules to deposit onto the growing crystal lattice in an orderly fashion, resulting in larger, purer crystals. Rapid cooling causes the compound to precipitate as a powder or oil.
-
Secondary Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality Note: Using ice-cold solvent is essential to wash away impurities without dissolving a significant amount of the product crystals.
-
Drying: Dry the crystals under vacuum or in a desiccator.
-
Validation: Characterize the purified crystals by measuring their melting point and comparing it to the crude material. A sharp, elevated melting point indicates increased purity.
Caption: Workflow for Slow Cooling Crystallization.
Protocol B: Solvent-Antisolvent Vapor Diffusion
This method is exceptionally effective for growing high-quality single crystals for SCXRD, especially when only small amounts of material are available. It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound.[3][11]
Step-by-Step Methodology:
-
Preparation of the Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., 0.5 mL of THF) in a small, narrow vial (e.g., a 2 mL vial). The solution should be concentrated but not necessarily saturated.
-
Preparation of the Outer Chamber: Place the small vial, uncapped, inside a larger vial or beaker (e.g., a 20 mL scintillation vial). Add 2-3 mL of the "anti-solvent" (e.g., hexane) to the larger chamber, ensuring the liquid level is below the top of the inner vial.
-
Sealing and Diffusion: Seal the outer chamber tightly with a cap or parafilm. Causality Note: The anti-solvent, being more volatile, will slowly evaporate and its vapors will diffuse into the solution in the inner vial. This gradual change in solvent composition slowly reduces the solubility of the compound, inducing slow crystal growth.
-
Incubation: Place the sealed apparatus in a location free from vibrations and temperature fluctuations. Check for crystal growth every 24-48 hours without disturbing the setup. Crystals may take several days to a week to form.
-
Isolation: Once suitable crystals have formed, carefully open the chamber. Use fine-tipped forceps or a pipette to gently remove the crystals from the mother liquor.
-
Drying: Quickly rinse the crystals with a drop of the anti-solvent (hexane) and allow them to air-dry briefly before analysis.
Caption: Diagram of the Vapor Diffusion Crystallization Method.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute; Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration and re-cool.[5] For diffusion, try a less powerful "good" solvent or a more potent "anti-solvent". |
| Oiling Out | Solution is too concentrated; Cooling is too rapid; Melting point of the compound is below the crystallization temperature. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and ensure cooling is very slow.[6] Consider using a solvent with a lower boiling point. |
| Formation of Fine Powder | Nucleation is too rapid; Solution is supersaturated too quickly. | Slow down the cooling process (e.g., by placing the hot flask in a Dewar of hot water).[5] Use a slightly more dilute solution. |
| Poor Crystal Quality | Vibrations or disturbances; Impurities present; Cooling rate is still too fast. | Move the crystallization setup to an undisturbed location.[12] Ensure the starting material is reasonably pure. For slow cooling, insulate the flask to slow the rate of heat loss. |
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Gangar, A., et al. (2012). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
- Barnicki, S. D. (2012). Oxidation and crystallization process for aromatic carboxylic acid production.
-
Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539–2556. [Link]
-
Groch, K. M., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 3), 747–757. [Link]
-
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
- Barnicki, S. D. (2014). Oxidation and crystallization process for aromatic carboxylic acid production.
-
Lachicotte, R. J. (n.d.). How to: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. How To [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its unique structural and electronic properties.[1][2] The synthesis, while well-established, presents several critical steps where yields can be compromised due to side reactions, incomplete conversion, or challenging purifications.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.
The most common and reliable route to this target involves a three-step sequence:
-
Oxime Formation: Conversion of 2-bromobenzaldehyde to its corresponding aldoxime.
-
[3+2] Cycloaddition: In situ generation of a nitrile oxide from the aldoxime, which then reacts with an acetylene derivative (e.g., ethyl propiolate) to form the isoxazole ring.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.
This guide will address potential pitfalls in each of these critical stages.
General Synthetic Workflow
The overall synthetic pathway is summarized below. Each step presents unique challenges that are addressed in the subsequent troubleshooting section.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the potential causes and providing validated solutions.
Question 1: My yield is very low after the cycloaddition step (Step 2). What are the likely causes?
Answer: A low yield in the [3+2] cycloaddition is the most common bottleneck. The issue almost always relates to the generation and subsequent reaction of the highly reactive nitrile oxide intermediate.
Potential Causes & Solutions:
-
Cause 1: Inefficient Nitrile Oxide Generation. The conversion of the aldoxime to the nitrile oxide may be incomplete.
-
Solution: Ensure your oxidant is fresh and active. N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite) are common choices. If using bleach, its concentration can vary; titration to confirm its molarity is recommended for reproducibility. The choice of base (e.g., triethylamine, pyridine) is also critical to facilitate the elimination of HCl.
-
-
Cause 2: Dimerization of the Nitrile Oxide. Nitrile oxides are notoriously unstable and can dimerize to form furoxans, especially at high concentrations.[3] This is a major competing side reaction that consumes your intermediate.
-
Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by generating it in situ in the presence of the alkyne (ethyl propiolate). Instead of adding the oxidant all at once, perform a slow, dropwise addition of the oxidant/base mixture to the solution containing the aldoxime and the alkyne. This ensures that as soon as a molecule of nitrile oxide is formed, it is more likely to encounter and react with the alkyne rather than another nitrile oxide molecule.[3]
-
-
Cause 3: Poor Quality Starting Materials. The purity of the 2-bromobenzaldoxime is critical. Impurities can interfere with the oxidation step.
-
Solution: Recrystallize the aldoxime before use if its purity is questionable. Confirm purity via melting point or NMR spectroscopy.
-
| Parameter | Standard Condition | Optimized Condition for Low Yield | Rationale |
| Oxidant Addition | Batch addition | Slow, dropwise addition over 1-2 hours | Minimizes nitrile oxide concentration to prevent dimerization.[3] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lowering the temperature can slow the rate of dimerization relative to the desired cycloaddition. |
| Stoichiometry | 1.0 eq. Alkyne | 1.2 - 1.5 eq. Alkyne | Using a slight excess of the alkyne (the "dipolarophile") increases the probability of productive collisions with the nitrile oxide. |
Question 2: I'm getting a mixture of products. How can I improve the regioselectivity of the cycloaddition?
Answer: The formation of regioisomers is a classic challenge in 1,3-dipolar cycloadditions.[4] In this synthesis, you are reacting an aryl nitrile oxide with an asymmetrical alkyne (ethyl propiolate), which can theoretically lead to two products: the desired 3-carboxylate and the undesired 4-carboxylate isomer.
Controlling Regioselectivity:
-
Inherent Electronic Bias: Fortunately, for the reaction between an aromatic nitrile oxide and an electron-deficient alkyne like ethyl propiolate, the formation of the 5-aryl-3-carboxylate isomer is heavily favored due to the alignment of molecular orbitals. The major isomer typically results from the interaction where the nitrile oxide's highest occupied molecular orbital (HOMO) interacts with the alkyne's lowest unoccupied molecular orbital (LUMO).
-
Catalysis for Certainty: While the inherent selectivity is high, it can be further improved. Copper-catalyzed azide-alkyne cycloadditions are famous for their regiocontrol, and similar principles apply here. The use of a copper(I) catalyst can enforce the formation of the 3,5-disubstituted isoxazole with very high fidelity.[2][4]
Caption: Decision tree for troubleshooting regioselectivity.
Question 3: The final hydrolysis step (Step 3) is giving me a low yield or a complex mixture. Is the isoxazole ring stable?
Answer: This is an excellent question. The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions, particularly strongly basic or reductive environments.[3] Harsh hydrolysis conditions can lead to ring-opening byproducts, which complicates purification and lowers the yield of your desired carboxylic acid.
Strategies for Successful Hydrolysis:
-
Mild Conditions are Key: Avoid using high concentrations of NaOH or KOH with prolonged heating at reflux, as this is known to degrade the isoxazole ring.
-
Lithium Hydroxide (LiOH): The most commonly recommended method is using lithium hydroxide in a mixture of THF and water at room temperature.[5] The reaction is typically slower (may require stirring overnight) but is much cleaner and preserves the integrity of the isoxazole core.
-
Monitoring Progress: Follow the reaction's progress carefully using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting ester. The product (acid) will typically have a lower Rf value and may streak. Once the starting material is consumed, proceed immediately to the workup to avoid potential degradation.
-
Acidic Workup: After the hydrolysis is complete, the reaction mixture will be basic. Carefully acidify it with a dilute acid (e.g., 1N HCl or citric acid) to a pH of ~2-3 to protonate the carboxylate salt.[5] The carboxylic acid product will then precipitate or be extractable into an organic solvent like ethyl acetate.
| Method | Conditions | Advantages | Disadvantages |
| Standard (Harsh) | 2M NaOH (aq), Ethanol, Reflux | Fast reaction time | High risk of ring cleavage and byproduct formation.[3] |
| Recommended (Mild) | LiOH, THF/H₂O (e.g., 3:1), RT | High yield, clean conversion, preserves isoxazole ring | Slower reaction time (4-24 hours) |
Frequently Asked Questions (FAQs)
Q1: Why is the in situ generation of the nitrile oxide so important? A1: As discussed in the troubleshooting section, nitrile oxides are high-energy, reactive intermediates. If generated and allowed to build up in concentration before the alkyne is introduced, their primary fate will be self-condensation to form a furoxan dimer.[3] Generating them in situ (in the reaction pot) ensures they react immediately with the intended partner (the alkyne), maximizing the yield of the desired isoxazole.
Q2: Can I use a different starting material instead of 2-bromobenzaldehyde? A2: Yes, the choice of aldehyde determines the substituent at the 5-position of the isoxazole. This general synthetic route is robust and applicable to a wide variety of aromatic and aliphatic aldehydes. Similarly, changing the alkyne from ethyl propiolate to other terminal or internal alkynes will alter the substituent at the 3-position.[6]
Q3: My final product is difficult to purify. Any suggestions? A3: Purification challenges often stem from incomplete reactions or side products.
-
Furoxan Byproduct: If you have significant furoxan byproduct from Step 2, it can be difficult to separate. The best solution is to optimize the cycloaddition to prevent its formation (slow addition!).
-
Purification of the Final Acid: The final carboxylic acid can sometimes be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If it is an oil or difficult to crystallize, column chromatography on silica gel is the next step. A common mobile phase would be a gradient of ethyl acetate in hexanes, often with the addition of 0.5-1% acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.[3]
Q4: Are there any greener or more efficient methods available? A4: Yes, the field of synthetic chemistry is continually evolving. Ultrasound-assisted synthesis has been shown to accelerate cycloaddition reactions, often leading to higher yields and significantly reduced reaction times.[7] These methods work by using acoustic cavitation to create localized hot spots, which enhances the reaction rate without heating the bulk solution, thereby preserving sensitive intermediates.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromobenzaldoxime
-
To a stirred solution of 2-bromobenzaldehyde (1.0 eq.) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.2 eq.).
-
Add pyridine (1.5 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be recrystallized from an appropriate solvent if necessary.
Protocol 2: Synthesis of Ethyl 5-(2-Bromophenyl)isoxazole-3-carboxylate
-
In a round-bottom flask, dissolve 2-bromobenzaldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
In a separate dropping funnel, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq.) and triethylamine (1.2 eq.) in the same solvent.
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add the NCS/triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain the pure ester.
Protocol 3: Saponification to 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Dissolve the ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.
-
Stir vigorously at room temperature for 4-24 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding 1N HCl dropwise. A precipitate should form.
-
Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x).
-
Wash the collected solid (or combined organic extracts) with water, then dry to yield the final carboxylic acid product.
References
- BenchChem. (n.d.). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Zaikin, P. A., & Tomilov, Y. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3829. [Link]
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]
- ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
-
Al-Mokyna, F. H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2269. [Link]
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? [Discussion Forum]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
-
Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. [Link]
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
- BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
-
Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12, 10731. [Link]
- Kumar, A., & Singh, R. K. (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical Sciences, 136, 68.
-
Carta, A., et al. (2011). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 19(14), 4428-4434. [Link]
- ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
- ResearchGate. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- Sciforum. (2024).
- Das, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Survey in Fisheries Sciences.
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
- Reddit. (2022). Isoxazole synthesis. r/Chempros.
-
Sharma, R., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 114, 105075. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important isoxazole derivative. Isoxazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse biological activities.[1]
This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Synthetic Pathway Overview
The synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is typically achieved through a two-step process:
-
[3+2] Cycloaddition: Formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of a nitrile oxide from 2-bromobenzaldehyde oxime, which then reacts with ethyl propiolate to yield ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate.[2]
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
dot
Sources
Technical Support Center: Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
This guide provides an in-depth technical resource for researchers engaged in the synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. We will dissect the most common synthetic route, anticipate experimental challenges, and offer validated solutions to streamline your research and development efforts.
Synthesis Overview and Mechanism
The synthesis of 5-arylisoxazole-3-carboxylic acids is a cornerstone in medicinal chemistry, yielding scaffolds with diverse biological activities, including xanthine oxidase inhibition and anti-inflammatory properties.[1][2] The most robust and regioselective pathway for the target molecule, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, proceeds through a two-step sequence:
-
Claisen-Schmidt Condensation: Formation of a chalcone intermediate.
-
Cyclization with Hydroxylamine: Reaction of the chalcone with hydroxylamine hydrochloride to form the isoxazole ring.[3][4]
This approach offers excellent control over the final substitution pattern, a common challenge in other isoxazole synthesis methods like 1,3-dipolar cycloadditions.[5][6]
Overall Reaction Scheme
Caption: Overall workflow for the synthesis of the target isoxazole.
Mechanistic Insight:
-
Claisen-Schmidt Condensation: The reaction begins with the deprotonation of the α-carbon of 2-bromoacetophenone by a base (e.g., NaOH, KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an ethyl glyoxylate. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the stable, conjugated α,β-unsaturated carbonyl system of the chalcone intermediate.[7]
-
Isoxazole Ring Formation: The cyclization is initiated by the Michael (1,4-conjugate) addition of hydroxylamine to the α,β-unsaturated ketone of the chalcone. This is followed by an intramolecular cyclization where the nitrogen's lone pair attacks the carbonyl carbon. A subsequent dehydration step eliminates a molecule of water to form the aromatic isoxazole ring.[8][9][10] The final step involves the saponification (hydrolysis) of the ester group to the desired carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods.[3][4][11] Researchers should adapt it based on their specific laboratory conditions and analytical monitoring.
Step 1: Synthesis of Ethyl 4-(2-bromophenyl)-2-oxo-3-butenoate (Chalcone Intermediate)
-
Setup: To a stirred solution of 2-bromoacetophenone (1.0 eq.) and ethyl glyoxylate (1.1 eq.) in absolute ethanol (5-10 mL per gram of acetophenone) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.
-
Base Addition: Prepare a solution of NaOH or KOH (1.2 eq.) in water or ethanol and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Workup: Pour the reaction mixture into a beaker of crushed ice and acidify to pH ~5-6 with dilute HCl. A precipitate should form.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient (>90% by NMR).
Step 2: Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude chalcone ester from Step 1 (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Base Addition: Add an aqueous solution of a base such as potassium hydroxide (KOH, 2.5 eq.) dropwise.[3]
-
Cyclization: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the disappearance of the chalcone by TLC.
-
Saponification & Workup: After cooling to room temperature, pour the reaction mixture into ice water. Acidify carefully with concentrated HCl to pH ~2-3. The carboxylic acid product will precipitate out.
-
Purification: Filter the crude solid product. Wash with cold water. Recrystallize from an appropriate solvent system (e.g., ethanol/water, acetic acid) to obtain the pure 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My Claisen-Schmidt condensation (Step 1) has a very low yield or did not proceed. What went wrong?
Answer: This is a common issue often related to the reactivity of the enolate or the stability of the starting materials.
-
Causality & Solution:
-
Inefficient Deprotonation: The key to this reaction is the formation of the enolate from 2-bromoacetophenone. If the base is too weak or added improperly, this equilibrium will not favor the enolate.
-
Action: Ensure your base (NaOH/KOH) is not old or contaminated. Using a slightly stronger base system like sodium ethoxide in ethanol can sometimes improve yields, but be mindful of potential side reactions.
-
-
Aldol Reversal: The initial aldol addition can be reversible. Driving the reaction forward requires efficient dehydration to the stable chalcone.
-
Action: Ensure the reaction is stirred effectively. While the reaction is often run at room temperature, gentle warming (to ~40 °C) after the initial addition can sometimes promote dehydration, but this must be monitored carefully by TLC to avoid byproduct formation.
-
-
Starting Material Purity: Impurities in either the acetophenone or the glyoxylate can inhibit the reaction.
-
Action: Verify the purity of your starting materials by ¹H NMR or GC-MS before starting the reaction.
-
-
Q2: During the cyclization (Step 2), my TLC shows multiple spots, and the final yield is low. What are the likely side products?
Answer: The reaction of chalcones with hydroxylamine is generally robust but can lead to side products if conditions are not optimal.[12]
-
Causality & Solution:
-
Chalcone Oxime Formation: Hydroxylamine can react with the ketone of the chalcone via a 1,2-addition to form a stable oxime, which may not cyclize efficiently.[10] This is often a major byproduct.
-
Action: Ensure a sufficiently basic medium (using KOH or NaOH) and adequate temperature (reflux). The basic conditions facilitate the Michael addition required for cyclization and provide the activation energy needed to overcome the formation of the kinetic oxime product.[3]
-
-
Michael Adduct Intermediate: The initial Michael adduct may be stable and fail to cyclize.
-
Action: Prolonged reaction time at reflux is crucial. The intramolecular cyclization and subsequent dehydration require energy to proceed at an appreciable rate. Monitor the reaction over 12-24 hours if necessary.
-
-
Ring Instability: The N-O bond of the isoxazole ring can be susceptible to cleavage under harsh conditions.[5]
-
Action: While reflux is necessary, avoid excessively harsh or prolonged heating once the reaction is complete (as determined by TLC). During the acidic workup, perform the acidification in an ice bath to dissipate heat and avoid potential degradation.
-
-
Q3: The final product is an oil or proves very difficult to purify by column chromatography. What are my options?
Answer: Purification can be challenging due to the presence of structurally similar impurities.
-
Causality & Solution:
-
Similar Polarity: The starting chalcone, oxime byproduct, and the final isoxazole product can have very similar polarities, leading to poor separation on silica gel.[5]
-
Action 1 (Chromatography Optimization): Systematically screen solvent systems for TLC. A common starting point is Hexane:Ethyl Acetate. If separation is poor, try adding a small amount (~1%) of acetic acid to the mobile phase. This can sharpen the peak of the desired carboxylic acid and improve separation from less acidic impurities.
-
Action 2 (Acid-Base Extraction): Leverage the acidic nature of your final product. Dissolve the crude material in a solvent like ethyl acetate and extract with an aqueous base (e.g., 1M Na₂CO₃ solution). Your desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the chalcone or oxime) in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with cold HCl to precipitate your pure product. Filter and wash the solid.
-
-
Recrystallization: This is often the most effective method for purifying the final solid.
-
Action: Experiment with various solvent systems. Good options include ethanol/water, isopropanol, or acetic acid. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision-making flowchart for troubleshooting the synthesis.
Data Summary Table
The following table summarizes typical experimental parameters and expected outcomes. Values are approximate and should be optimized for specific laboratory setups.
| Parameter | Step 1: Chalcone Synthesis | Step 2: Isoxazole Synthesis |
| Key Reagents | 2-Bromoacetophenone, Ethyl Glyoxylate | Chalcone Ester, Hydroxylamine HCl |
| Catalyst/Base | NaOH or KOH (1.2 eq.) | KOH (2.5 eq.) |
| Solvent | Ethanol | Ethanol |
| Temperature | 0 °C to Room Temp. | Reflux (~78 °C) |
| Typical Reaction Time | 4-6 hours | 8-12 hours |
| Monitoring Method | TLC (Hexane:EtOAc 7:3) | TLC (Hexane:EtOAc 7:3 or 6:4) |
| Typical Yield (Crude) | 75-90% | 60-80% |
| Purification Method | Recrystallization (Ethanol) | Recrystallization or Acid/Base Extraction |
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to synthesize this molecule? A1: Yes, the primary alternative is the 1,3-dipolar cycloaddition of an in situ generated 2-bromobenzonitrile oxide with an acetylenic partner like ethyl propiolate.[13] However, this route can sometimes suffer from issues with nitrile oxide dimerization or lower regioselectivity, making the chalcone route often more reliable for this specific substitution pattern.[5][14]
Q2: What are the primary safety considerations for this synthesis? A2: Standard laboratory safety protocols should be followed. Specifically:
-
Corrosive Bases: Sodium hydroxide and potassium hydroxide are corrosive. Handle with appropriate gloves and eye protection.
-
Hydroxylamine: Hydroxylamine hydrochloride is an irritant. More importantly, free hydroxylamine can be unstable and potentially explosive, especially when heated as a concentrated solution or solid. Always handle it as the more stable hydrochloride salt and avoid isolating it.
-
Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle and condenser in a well-ventilated fume hood.
Q3: Can this protocol be adapted for a different substituent instead of the 2-bromo group? A3: Absolutely. The Claisen-Schmidt condensation and subsequent cyclization are broadly applicable to a wide range of substituted acetophenones.[3][4] However, the electronic nature of the substituent (electron-donating vs. electron-withdrawing) can impact the reactivity of the acetophenone's α-protons and may require slight adjustments to the reaction time or base concentration.
References
-
Yadav, D., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33543-33568. Retrieved from [Link]
-
Abdel-Wahab, B. F., Abdelmonsef, A. H., & Awad, G. E. A. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27157–27173. Retrieved from [Link]
-
Abdel-Wahab, B. F., Abdelmonsef, A. H., & Awad, G. E. A. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27157–27173. Available from: [Link]
-
Ağar, O. T., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Heliyon, 6(4), e03777. Retrieved from [Link]
-
Patel, R. B., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 730-736. Retrieved from [Link]
-
Patel, K. D., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones. Retrieved from [Link]
-
ResearchGate. (2016). Chemistry of Chalcone Synthesis and its derivatives. Retrieved from [Link]
-
Mogilaiah, K., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. E-Journal of Chemistry, 8(1), 127-132. Retrieved from [Link]
-
Suneel Kumar, K. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from [Link]
-
Meli, R., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(7), 3122-8. Retrieved from [Link]
-
Roy, K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Biology & Biotechnology, 11(6), 1-13. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 28(14), 5556. Retrieved from [Link]
-
Kumar, V., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 4(2), 171-184. Retrieved from [Link]
Sources
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. espublisher.com [espublisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in solution
Technical Support Center: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Welcome to the technical support center for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in solution?
A1: The stability of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents. The isoxazole ring and the carboxylic acid functional group are susceptible to degradation under certain conditions.
Q2: What are the recommended storage conditions for solutions of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid?
A2: To ensure the stability of your solutions, it is recommended to store them at 2-8°C in a tightly sealed container, protected from light.[1][2] For long-term storage, consider freezing the solution at -20°C or -80°C and storing it under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: I've observed a change in the color of my solution. What could be the cause?
A3: A change in color, such as from colorless to yellow or brown, can be an indicator of degradation.[1] This is often due to oxidation or photodegradation. It is crucial to minimize the solution's exposure to ambient light and air.[1]
Q4: Are there any known incompatibilities for this compound in solution?
A4: Yes, you should avoid strong oxidizing agents, strong bases, and strong acids, as these can promote the degradation of the compound.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify Purity: Initially, confirm the purity of your solid compound using an appropriate analytical method such as HPLC-UV or LC-MS.
-
Prepare Fresh Solutions: Always prepare fresh solutions before your experiment, especially for sensitive applications. Avoid using old stock solutions.
-
Control Environmental Factors: During your experiment, protect the solution from light by using amber vials or covering the container with aluminum foil. Maintain a controlled temperature.
-
pH Monitoring: Ensure the pH of your solution is within a stable range. Based on the stability of similar isoxazole-containing compounds, neutral to slightly acidic conditions are generally preferred.[4]
-
Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS chromatogram.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway.
-
Analyze Potential Pathways: Common degradation pathways for similar molecules include decarboxylation (loss of CO2) and hydrolytic cleavage of the isoxazole ring.[1]
-
Optimize Solution Conditions: Re-evaluate your solvent, pH, and storage conditions to minimize the formation of these impurities.
-
Issue 3: Low recovery of the compound from a solution.
-
Potential Cause: Adsorption of the compound to the container surface or degradation.
-
Troubleshooting Steps:
-
Container Material: Use low-adsorption vials, such as those made of polypropylene or silanized glass.
-
Solvent Choice: Ensure the compound is fully soluble in your chosen solvent at the desired concentration. Poor solubility can lead to precipitation and apparent loss of material.
-
Stability Check: Perform a quick stability check by analyzing the solution at different time points (e.g., 0, 2, 4, and 8 hours) to see if the concentration is decreasing over time.
-
Understanding the Degradation Pathways
The chemical structure of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid contains two key functional groups that are susceptible to degradation: the isoxazole ring and the carboxylic acid.
-
Isoxazole Ring Instability: The isoxazole ring can be susceptible to cleavage under certain conditions. For instance, studies on the anti-inflammatory drug leflunomide, which also contains an isoxazole ring, have shown that the ring is stable at acidic and neutral pH but undergoes cleavage at basic pH.[4] This N-O bond cleavage is a critical degradation pathway to consider.
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to losing carbon dioxide (CO2), a process known as decarboxylation, particularly when heated.[1] This would result in the formation of 5-(2-Bromophenyl)isoxazole.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[1]
The following diagram illustrates the potential degradation pathways:
Caption: Workflow for assessing the stability of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
References
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Benchchem.
- 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrazide. ChemicalBook.
- 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC& Three Chongqing Chemdad Co. Chemdad.
- Structure Property Relationships of Carboxylic Acid Isosteres.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- SAFETY DATA SHEET - 5-(4-Bromophenyl)isoxazole. Fisher Scientific.
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350. PubChem.
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed.
- pH and temperature stability of the isoxazole ring in leflunomide.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University.
Sources
Technical Support Center: Purification of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the purification of this compound. Our aim is to equip you with the necessary knowledge to identify and resolve purity issues, ensuring the integrity of your research and development efforts.
I. Understanding the Impurity Profile
A robust purification strategy begins with a thorough understanding of the potential impurities. The synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid typically involves a multi-step process, with each step presenting an opportunity for the formation of byproducts and the carry-over of unreacted starting materials.
A common synthetic route is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by the hydrolysis of the resulting ester.[1]
Common Impurities to Consider:
-
Unreacted Starting Materials: Depending on the specific synthetic route, these can include 2-bromoacetophenone, hydroxylamine, or the corresponding chalcone.[2]
-
Isomeric Byproducts: The cycloaddition reaction can sometimes yield regioisomers, which can be challenging to separate from the desired product.[3]
-
Residual Ethyl Ester: Incomplete hydrolysis of the ethyl ester precursor, ethyl 5-(2-Bromophenyl)isoxazole-3-carboxylate, is a frequent impurity.
-
Byproducts from Side Reactions: The formation of dimers or other adducts from the nitrile oxide intermediate can occur.[1]
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Q1: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A1: Unidentified aromatic signals often point to the presence of unreacted starting materials or isomeric byproducts.
-
Unreacted 2-bromoacetophenone: If your synthesis started from this ketone, its characteristic aromatic signals may be present.
-
Isomeric Isoxazoles: Depending on the cycloaddition conditions, the formation of the 3-(2-Bromophenyl)-5-carboxyisoxazole isomer is possible, though often the 5-aryl-3-carboxy isomer is favored.[4] These isomers will have distinct, albeit similar, NMR spectra.
Recommended Action:
-
Review Starting Material Spectra: Compare the impurity peaks in your product's NMR with the spectra of your starting materials.
-
Advanced NMR Techniques: Consider 2D NMR techniques like COSY and HMBC to help elucidate the structure of the unknown impurity.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can help to separate and identify the molecular weights of the components in your mixture, aiding in the identification of isomers.
Q2: I'm observing significant tailing/streaking of my compound on the silica gel TLC plate and column.
A2: Carboxylic acids are prone to interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.[5] This interaction can be mitigated by modifying the mobile phase.
Recommended Action:
-
Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexane). This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.
Q3: My final product has a lower-than-expected melting point and a broad melting range.
A3: A depressed and broad melting point is a classic indicator of impurities. The most likely culprit, assuming the primary purification has been performed, is the presence of the ethyl ester precursor due to incomplete hydrolysis.
Recommended Action:
-
Re-subject to Hydrolysis: If you suspect incomplete hydrolysis, you can re-subject your material to the hydrolysis conditions (e.g., refluxing with a base like NaOH or KOH in an alcohol/water mixture), followed by acidification.
-
Recrystallization: This is often an effective method for removing small amounts of impurities.
Q4: My mass spectrometry results show a peak corresponding to the ethyl ester of my compound.
A4: This directly confirms the presence of the unhydrolyzed starting material. While column chromatography can separate the ester from the acid, optimizing the hydrolysis step is a more efficient long-term solution.
Recommended Action:
-
Increase Reaction Time or Temperature: Ensure your hydrolysis reaction is going to completion by extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by TLC until the starting ester spot is no longer visible.
-
Use a Stronger Base or Different Solvent System: If the hydrolysis is sluggish, consider using a stronger base or a different solvent system that improves the solubility of the ester.
III. Experimental Protocols
Here we provide detailed, step-by-step protocols for the purification and analysis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed to remove a range of impurities, including unreacted starting materials and less polar byproducts.
Materials:
-
Crude 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Silica gel (200-300 mesh)[6]
-
Ethyl acetate (analytical grade)
-
Hexane or Petroleum ether (analytical grade)[6]
-
Acetic acid (glacial)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 90:10 hexane/ethyl acetate with 0.5% acetic acid).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carboxylic acid.
dot
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying compounds that are crystalline solids and when impurities are present in smaller quantities.
Materials:
-
Partially purified 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask, condenser, and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water often works well for moderately polar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
dot
Caption: Decision-Making in Recrystallization.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of your compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[7]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For halogenated compounds, a Pentafluorophenyl (PFP) column may offer alternative selectivity.[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and acidified water.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; a wavelength around 220-254 nm is often suitable.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.
-
Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.
-
Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure 5-(2-Bromophenyl)isoxazole-3-carboxylic acid?
A: While the exact appearance can vary slightly, it is typically a solid. The color can range from white to off-white or pale yellow.
Q: What are the key signals to look for in the 1H NMR spectrum for structural confirmation?
A: You should expect to see multiplets in the aromatic region corresponding to the protons on the bromophenyl ring, a singlet for the proton on the isoxazole ring, and a broad singlet for the carboxylic acid proton (this may be exchanged with D2O).
Q: How can I confirm the presence of the carboxylic acid group?
A: In the IR spectrum, look for a broad O-H stretch typically in the range of 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹. In the 1H NMR, the carboxylic acid proton appears as a broad singlet at a downfield chemical shift (often >10 ppm) and will disappear upon shaking the sample with a drop of D2O.
Q: Is it possible to use neutral silica gel for chromatography?
A: Yes, for compounds that are sensitive to acid, neutral silica gel is a good alternative to standard weakly acidic silica gel.[5]
V. Data Summary
| Technique | Purpose | Key Parameters | Expected Outcome for Pure Compound |
| TLC | Reaction monitoring and fraction analysis | Silica gel plate, Ethyl acetate/Hexane (+ 0.5% Acetic Acid) | A single spot with a consistent Rf value. |
| Column Chromatography | Bulk purification | Silica gel, Gradient elution with Ethyl acetate/Hexane (+ 0.5% Acetic Acid) | Separation of the target compound from impurities with different polarities. |
| Recrystallization | Final purification/polishing | Ethanol/Water or Ethyl acetate/Hexane | Formation of well-defined crystals. |
| HPLC | Quantitative purity analysis | C18 column, Acetonitrile/Water + 0.1% TFA | A single major peak with >95% area.[8] |
| ¹H NMR | Structural confirmation | CDCl₃ or DMSO-d₆ | Characteristic signals for aromatic, isoxazole, and carboxylic acid protons. |
| Mass Spectrometry | Molecular weight confirmation | ESI+ or ESI- | A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target compound. |
| Melting Point | Purity assessment | Melting point apparatus | A sharp melting point within a narrow range. |
VI. References
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024). University of Pretoria.
-
Supplementary Information. (n.d.). SBQ.
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
-
Synthesis of the brominated isoxazole 5a. (n.d.). ResearchGate.
-
Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. (2014). The Royal Society of Chemistry.
-
Supporting Information. (n.d.). SciEngine.
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
-
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (n.d.). ChemRxiv.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.).
-
synthesis of isoxazoles. (2019). YouTube.
-
5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic acid. (n.d.). BLD Pharm.
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). NIH.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed.
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
-
Silica Gel for Column Chromatography|Products. (n.d.). NACALAI TESQUE, INC.
-
668971-60-6|5-(2-Bromophenyl)isoxazole-3-carboxylic acid. (n.d.). BLDpharm.
-
Supporting Information. (n.d.). ScienceOpen.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
-
A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. (2025). Benchchem.
-
Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
-
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
-
hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI.
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ajrconline.org [ajrconline.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important isoxazole derivative. Isoxazoles are a critical scaffold in medicinal chemistry, and robust synthetic routes are essential for advancing drug discovery programs.[1][2][3] This document aims to equip you with the necessary knowledge to navigate the potential challenges in the synthesis and scale-up of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, particularly when moving from laboratory to pilot-plant scale.
Issue 1: Low or No Yield of the Isoxazole Core
Potential Cause: The formation of the isoxazole ring, typically via a 1,3-dipolar cycloaddition or condensation reaction, can be sensitive to various factors.[1][4] Low yields often stem from issues with starting material quality, suboptimal reaction conditions, or decomposition of intermediates.[4]
Recommended Actions:
-
Starting Material Integrity:
-
2-Bromoacetophenone: Ensure the purity of your 2-bromoacetophenone. Impurities can interfere with the initial condensation or cycloaddition steps.
-
Hydroxylamine: Use fresh, high-quality hydroxylamine hydrochloride. Over time, it can degrade, leading to lower reactivity.
-
-
Reaction Conditions for 1,3-Dicarbonyl Route:
-
pH Control: The cyclization step is often pH-sensitive.[5] Maintain a slightly acidic to neutral pH to favor the desired isoxazole formation.
-
Temperature Management: While initial condensation may proceed at room temperature, the cyclization to the isoxazole may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.
-
-
Reaction Conditions for 1,3-Dipolar Cycloaddition Route:
-
In Situ Generation of Nitrile Oxide: The nitrile oxide derived from 2-bromobenzaldoxime is a reactive intermediate. Its in situ generation is crucial to minimize dimerization into furoxans.[4] This can be achieved by slow addition of an oxidant (e.g., N-chlorosuccinimide) to the aldoxime in the presence of the alkyne dipolarophile.[6]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used for the condensation route, while aprotic solvents may be preferred for cycloadditions.
-
Issue 2: Formation of Regioisomers
Potential Cause: When using an unsymmetrical 1,3-dicarbonyl intermediate or a substituted alkyne in a 1,3-dipolar cycloaddition, the formation of regioisomers is a common challenge.[4][6]
Recommended Actions:
-
Strategic Choice of Synthesis: The choice of synthetic route can inherently control regioselectivity. For the synthesis of a 3,5-disubstituted isoxazole like the target molecule, the reaction of a 1,3-diketone with hydroxylamine is generally highly regioselective.
-
Catalysis in Cycloaddition: If employing a 1,3-dipolar cycloaddition, the use of a copper(I) catalyst can significantly favor the formation of the 3,5-disubstituted isoxazole.[6][7]
-
Reaction Parameter Optimization:
-
Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity.[6]
-
Solvent: Experiment with solvents of varying polarity to influence the regiochemical outcome.
-
Issue 3: Incomplete Hydrolysis of the Ester Precursor
Potential Cause: The final step in many synthetic routes to 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester). Incomplete hydrolysis can be due to insufficient reaction time, inadequate concentration of the base, or steric hindrance.
Recommended Actions:
-
Reaction Conditions:
-
Base Concentration: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[8]
-
Solvent System: A mixture of THF/MeOH/H2O is often effective for ester hydrolysis, ensuring solubility of both the ester and the inorganic base.[8]
-
Temperature: Gentle heating can accelerate the hydrolysis, but be cautious of potential isoxazole ring opening under harsh basic conditions at elevated temperatures.[4]
-
-
Monitoring: Track the disappearance of the starting ester by TLC or HPLC to ensure the reaction goes to completion.
Issue 4: Product Decomposition
Potential Cause: The isoxazole ring can be susceptible to cleavage under certain conditions.[4]
Recommended Actions:
-
Avoid Strong Bases: Prolonged exposure to strong bases, especially at high temperatures, can lead to ring opening.[4] Neutralize the reaction mixture promptly after hydrolysis is complete.
-
Reductive Conditions: Be aware that catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond of the isoxazole ring.[4][9]
-
Workup Procedure: Employ mild acidic conditions for acidification during workup to precipitate the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 5-(2-Bromophenyl)isoxazole-3-carboxylic acid?
A common and often scalable approach involves a two-step process:
-
Formation of the Isoxazole Ester: This is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate, with hydroxylamine. This method generally offers good regioselectivity for the desired 3,5-disubstituted isoxazole.
-
Hydrolysis to the Carboxylic Acid: The resulting ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate is then hydrolyzed to the final carboxylic acid product using a base like lithium hydroxide or sodium hydroxide.[8]
An alternative is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from 2-bromobenzaldehyde oxime) with an propiolate ester, followed by hydrolysis.[10]
Q2: What are the key safety considerations when scaling up this synthesis?
-
Exothermicity: The formation of the isoxazole ring can be exothermic.[5] When scaling up, it is crucial to have adequate cooling and temperature control to prevent runaway reactions. Consider portion-wise addition of reagents.
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Handle with appropriate personal protective equipment (PPE) and follow established safety protocols.
-
Solvent Handling: Large volumes of organic solvents will be used. Ensure proper ventilation and grounding of equipment to prevent fires.
Q3: How can I best monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. Use an appropriate solvent system to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis and to track the formation of impurities, HPLC is the preferred method. Develop a suitable method to resolve the starting materials, intermediates, and the final product.
Q4: What is the recommended method for purifying the final product on a larger scale?
Purification of the final carboxylic acid can be challenging due to its polarity.[5] A multi-step approach is often most effective:
-
Aqueous Workup: After hydrolysis, carefully acidify the aqueous solution to precipitate the carboxylic acid. The pH for precipitation should be optimized.
-
Filtration and Washing: Collect the solid product by filtration and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallization: This is often the most effective method for purifying the final product at scale. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find conditions that provide high purity and yield.
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography may be necessary. Given the polar nature of the product, normal-phase silica gel chromatography might be challenging.[5] Reverse-phase chromatography could be a more suitable alternative.
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 5-(2-Bromophenyl)isoxazole-3-carboxylate
This protocol describes a common method for the synthesis of the isoxazole ester intermediate.
-
To a solution of ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 1 hour, then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis to 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
-
Dissolve the ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).[8]
-
Add lithium hydroxide monohydrate (4.0 eq) and stir the mixture at room temperature.[8]
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with 2N HCl until the product precipitates.[8]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate |
| Solvent (Esterification) | Ethanol |
| Reaction Time (Esterification) | 2-6 hours (reflux) |
| Typical Yield (Ester) | 70-85% |
| Hydrolysis Reagent | Lithium hydroxide monohydrate |
| Solvent (Hydrolysis) | THF/Methanol/Water |
| Reaction Time (Hydrolysis) | 1-4 hours (room temperature) |
| Typical Yield (Acid) | 85-95% |
Visualizations
Reaction Pathway
Caption: Synthetic route to 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Ghosh, A., & S. T, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32898–32929. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38755–38763. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
Sharma, D., & Narasimhan, B. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(8), 1939–1962. [Link]
-
Di Micco, S., et al. (2020). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Journal of Medicinal Chemistry, 63(15), 8235–8252. [Link]
-
Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]
- Kiyani, H., & Ghorbani, F. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)
-
YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
-
ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
-
MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6539. [Link]
-
Journal of Pharmaceutical Research International. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Research International, 35(24), 1-14. [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Royal Society of Chemistry. (2020). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Medicinal Chemistry, 11(4), 472-477. [Link]
- Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Wikipedia. (2023, November 28). Isoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Nuances of Brominated Isoxazoles
Welcome to the technical support center for the handling and application of brominated isoxazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet challenging class of heterocyclic compounds. My aim is to provide you with field-proven insights and troubleshooting strategies to help you navigate the common pitfalls encountered during their synthesis, purification, and use. The information presented here is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Stability and Storage
Q: My brominated isoxazole seems to be degrading over time. What are the optimal storage conditions?
A: Brominated isoxazoles, like many halogenated heterocycles, can be susceptible to degradation.[1] The stability is highly dependent on the substitution pattern on the isoxazole ring and the position of the bromine atom.
-
Light Sensitivity: While not universally true for all derivatives, halogenated organic compounds can be light-sensitive. It is best practice to store them in amber vials or in a dark location to prevent potential photolytic degradation.
-
Temperature: For long-term storage, refrigeration is recommended, especially for compounds that are not highly crystalline solids.[2] Some isoxazoline compounds have been noted to undergo thermal decomposition at elevated temperatures (160–280°C), leading to ring cleavage.[3] While isoxazoles are generally more stable, it is prudent to avoid high temperatures during storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.[2] Studies on the atmospheric degradation of isoxazoles have shown that they can react with hydroxyl radicals, leading to ring opening.[4]
-
Purity: Impurities, such as residual acid or base from the synthesis, can catalyze degradation. Ensure your material is of high purity before long-term storage.
Synthesis and Reaction Troubleshooting
Q: I am observing significant dehalogenation during my Suzuki coupling reaction. How can I minimize this side reaction?
A: Dehalogenation, or hydrodehalogenation, is a notorious side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides, including brominated isoxazoles.[5] This occurs when the aryl halide is reduced to the corresponding arene instead of coupling with the desired partner.
Several factors can contribute to this unwanted reaction:
-
Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes promote dehalogenation.[5] The selection of the phosphine ligand is critical; bulky and electron-rich ligands can often mitigate this side reaction.[5]
-
Base: The choice of base is crucial. Some bases can act as a source of hydride ions, which can lead to dehalogenation. Consider using weaker bases or bases less prone to generating hydrides.[5]
-
Solvent: Solvents like DMF and dioxane have been reported to promote dehalogenation more than toluene.[5] Alcohols can also be a source of hydrides.[5]
-
Hydrogen Sources: Trace amounts of water or other hydrogen donors in the reaction mixture can be a significant source of the hydrogen that replaces the bromine. Ensure your reagents and solvents are anhydrous.[5]
Troubleshooting Strategies for Dehalogenation:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen different phosphine ligands (e.g., SPhos, XPhos). | Bulky, electron-rich ligands can favor reductive elimination of the desired product over dehalogenation.[5] |
| Base | Use weaker bases like K3PO4 or Cs2CO3. | Stronger bases can sometimes promote the formation of palladium-hydride species.[5] |
| Solvent | Use anhydrous, non-protic solvents like toluene or THF. | Minimizes the presence of hydrogen donors.[5] |
| Additives | Consider the addition of a hydrogen scavenger. | Can help to remove trace amounts of hydrogen gas that may be present. |
Below is a workflow to troubleshoot dehalogenation in a Suzuki coupling reaction:
Q: I am attempting a nucleophilic substitution on my brominated isoxazole, but the reaction is sluggish or fails. What could be the issue?
A: The reactivity of brominated isoxazoles in nucleophilic aromatic substitution (SNAr) reactions can be lower than that of other halogenated heterocycles. The electron-withdrawing effect of the nitrogen and oxygen atoms in the isoxazole ring can activate the halide for substitution, but this is often not as pronounced as in other systems.
-
Steric Hindrance: Bulky substituents adjacent to the bromine atom can hinder the approach of the nucleophile.
-
Poor Leaving Group Ability: While bromide is a good leaving group, in some cases, the electronic nature of the isoxazole ring can reduce its leaving group ability.
-
Nucleophile Strength: Weak nucleophiles may not be reactive enough to displace the bromide.
-
Reaction Conditions: Elevated temperatures and the use of a suitable base are often necessary to facilitate the reaction.[6]
Q: I am observing the formation of multiple brominated products. How can I improve the regioselectivity of bromination?
A: The electrophilic bromination of isoxazoles typically occurs at the C4 position.[7] However, over-bromination or bromination at other positions can occur, especially if the reaction conditions are not carefully controlled or if there are strongly activating groups on the isoxazole ring.[8]
-
Brominating Agent: Use a milder brominating agent. For example, N-bromosuccinimide (NBS) is often more selective than elemental bromine.
-
Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of competing side reactions.
-
Stoichiometry: Use a stoichiometric amount of the brominating agent to avoid over-bromination.
Purification Challenges
Q: I am having difficulty purifying my brominated isoxazole by column chromatography. What are some common issues and solutions?
A: Purification of brominated isoxazoles can present several challenges.
-
Compound Instability on Silica Gel: Some organic compounds can degrade on acidic silica gel.[9] If you suspect this is happening, you can test for stability by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have formed. If it is unstable, consider using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina or Florisil.[9]
-
Co-elution with Impurities: Unreacted starting materials or byproducts may have similar polarities to your desired product, making separation difficult. Careful selection of the eluent system is crucial. It may be necessary to use a gradient elution or try a different solvent system altogether.
-
Crystallization on the Column: If your compound is highly crystalline and has limited solubility in the eluent, it may crystallize on the column, leading to poor separation and recovery.[9] In such cases, you may need to use a solvent system in which your compound is more soluble or consider purification by recrystallization.
Analytical Characterization
Q: Are there any common fragmentation patterns for brominated isoxazoles in mass spectrometry that I should be aware of?
A: The mass fragmentation patterns of brominated isoxazoles will show a characteristic isotopic pattern for bromine (approximately a 1:1 ratio of M and M+2 peaks). The fragmentation of the isoxazole ring itself can be complex. Common fragmentation pathways for oxazoles (a related heterocycle) include the loss of CO, HCN, or cleavage of the ring.[10] The specific fragmentation pattern will depend on the substituents on the isoxazole ring.
Q: I am seeing unexpected signals or peak broadening in the NMR spectrum of my brominated isoxazole. What could be the cause?
A:
-
Rotational Isomers (Rotamers): If your molecule has substituents that can exhibit restricted rotation (e.g., amides), you may observe multiple sets of signals in the NMR spectrum corresponding to different rotamers. This can sometimes be resolved by acquiring the spectrum at a higher temperature.
-
Aggregation: At higher concentrations, molecules can aggregate, leading to broadened peaks. Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from a catalyst) can cause significant peak broadening. If you suspect this, you can try washing your sample with a chelating agent like EDTA.
-
Quadrupolar Broadening: While less common for bromine in this context, interaction with a quadrupolar nucleus can sometimes lead to peak broadening.
Safety and Handling
Q: What are the key safety precautions I should take when working with brominated isoxazoles?
A: While specific toxicity data for every brominated isoxazole derivative may not be available, it is essential to treat them as potentially hazardous compounds.[1] The toxicological properties of many novel compounds are not fully investigated.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]
-
Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area thoroughly with water.[2]
-
Disposal: Dispose of waste materials in accordance with your institution's guidelines for halogenated organic waste.
The following diagram illustrates the key safety considerations:
References
-
Ghosh, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9965-9970. [Link]
-
Borrás, E., & Ródenas, M. (2013). Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide. Chemosphere, 93(9), 1859-1866. [Link]
-
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Validation & Comparative
A Comparative Guide to 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid and Other Isoxazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a detailed comparison of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid with other isoxazole derivatives, offering insights into their synthesis, physicochemical properties, and performance in preclinical anticancer and anti-inflammatory models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.
The Isoxazole Scaffold: A Versatile Pharmacophore
The five-membered heterocyclic isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1] The versatility of the isoxazole ring allows for structural modifications that can fine-tune a compound's pharmacological profile, impacting its potency, selectivity, and pharmacokinetic properties.[3] Isoxazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antiviral, and analgesic activities.[4][5]
Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid and Analogues
The synthesis of 5-substituted-isoxazole-3-carboxylic acids is a well-established process in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
For the synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a typical synthetic route would commence with the generation of a nitrile oxide from 2-bromobenzaldehyde oxime. This is often achieved by oxidation or treatment with a halogenating agent followed by dehydrohalogenation. The resulting nitrile oxide then undergoes a cycloaddition reaction with a suitable three-carbon building block containing a carboxylic acid or a precursor group, such as propiolic acid or its ester. Subsequent hydrolysis, if necessary, yields the final carboxylic acid product.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
This modular synthesis allows for the generation of a diverse library of analogues by varying the starting benzaldehyde and the alkyne component, facilitating structure-activity relationship (SAR) studies.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of isoxazole derivatives are crucial for their drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of a bromine atom at the ortho position of the C5-phenyl ring in 5-(2-Bromophenyl)isoxazole-3-carboxylic acid significantly impacts its properties compared to its unsubstituted or differently substituted counterparts.
| Property | 5-phenylisoxazole-3-carboxylic acid[3] | 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (Predicted) | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (Predicted) |
| Molecular Weight | 189.17 g/mol | 268.07 g/mol | 223.62 g/mol |
| LogP (Predicted) | ~2.4 | ~3.2 | ~2.9 |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | 63.3 Ų | 63.3 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Data Presentation: The table above provides a comparison of the key physicochemical properties of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid with its non-halogenated and chloro-substituted analogues. The presence of the bulky and lipophilic bromine atom increases both the molecular weight and the predicted LogP, suggesting potentially altered solubility and membrane permeability. The TPSA and hydrogen bonding characteristics, primarily dictated by the isoxazole and carboxylic acid moieties, remain constant across these analogues.
Comparative Biological Activity: Anticancer and Anti-inflammatory Potential
While direct comparative experimental data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is limited in publicly available literature, we can infer its potential activity by examining structurally related isoxazole derivatives. The following sections present a comparative analysis based on published data for analogous compounds.
Anticancer Activity
The isoxazole scaffold is a prominent feature in many potent anticancer agents.[6] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like protein kinases, tubulin, and heat shock proteins.[7]
A study by Hawash et al. (2022) synthesized a series of 5-methyl-3-phenyl-isoxazole-4-carboxamide derivatives and evaluated their in vitro anticancer activity against a panel of human cancer cell lines.[8] Although these compounds differ in the substitution pattern and the presence of a carboxamide instead of a carboxylic acid, the results provide valuable insights into the influence of phenyl ring substituents.
| Compound | Substitution on Phenyl Ring | Cell Line | IC50 (µM)[8] |
| 2a | Unsubstituted | Colo205 | 9.18 |
| HepG2 | 7.55 | ||
| 2e | 4-trifluoromethoxy | B16F1 | 0.079 |
Data Presentation: The table showcases the IC50 values of two isoxazole-carboxamide derivatives against different cancer cell lines. Compound 2e , with a trifluoromethoxy substituent, demonstrated significantly higher potency against the B16F1 melanoma cell line compared to the unsubstituted analogue 2a . This highlights the profound impact of halogen-containing substituents on anticancer activity, suggesting that the bromine atom in 5-(2-Bromophenyl)isoxazole-3-carboxylic acid could contribute to potent cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow of the MTT assay for determining anticancer activity.
Anti-inflammatory Activity
Isoxazole derivatives have also emerged as promising anti-inflammatory agents.[7] Their mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
A study on indolyl-isoxazoles demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. While the core structure is different, the study provides a framework for evaluating the anti-inflammatory potential of isoxazole derivatives.
| Compound | Substitution on Phenyl Ring | % Inhibition of Edema (at 5h) |
| 4a | Unsubstituted | 73.7 |
| 4f | 4-Chloro | 70.2 |
| 4g | 4-Fluoro | 68.4 |
| Ibuprofen (Standard) | - | 78.9 |
Data Presentation: The table presents the anti-inflammatory activity of several indolyl-isoxazole derivatives. The unsubstituted compound 4a showed the highest activity, comparable to the standard drug ibuprofen. Halogen substitution at the para-position of the phenyl ring slightly decreased the activity. This suggests that the position and nature of the halogen substituent are critical for anti-inflammatory effects. The ortho-bromo substitution in 5-(2-Bromophenyl)isoxazole-3-carboxylic acid may lead to a distinct pharmacological profile due to steric and electronic effects.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of isoxazole derivatives is intricately linked to their structural features. The nature and position of substituents on the phenyl ring at the C5 position play a pivotal role in determining the potency and selectivity of these compounds.
-
Anticancer Activity: The presence of electron-withdrawing groups, particularly halogens, on the phenyl ring often enhances anticancer activity.[8] The ortho-bromo substituent in 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is expected to introduce significant electronic and steric effects, which could favor binding to specific biological targets. Potential mechanisms of action for isoxazole-based anticancer agents include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Caption: Potential mechanisms of anticancer action for isoxazole derivatives.
-
Anti-inflammatory Activity: The substitution pattern on the phenyl ring also influences anti-inflammatory activity. While the available data on indolyl-isoxazoles suggests that halogen substitution might not always be beneficial, the specific context of the 5-phenylisoxazole-3-carboxylic acid scaffold requires dedicated investigation. The anti-inflammatory effects of isoxazoles are often attributed to the inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Conclusion and Future Directions
5-(2-Bromophenyl)isoxazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the comparative analysis of structurally related compounds, the presence of the ortho-bromo substituent is anticipated to confer potent biological activity.
Future research should focus on the following:
-
Direct Biological Evaluation: The synthesis and direct in vitro and in vivo evaluation of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid are essential to definitively determine its anticancer and anti-inflammatory potential.
-
Comparative Studies: A head-to-head comparison with a series of halogenated and non-halogenated analogues will provide a clear understanding of the structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its further development.
This guide provides a foundational understanding of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in the context of other isoxazole derivatives. The presented data and protocols are intended to empower researchers to design and execute experiments that will further unravel the therapeutic potential of this intriguing class of molecules.
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Validating the Cellular Activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comprehensive framework for the validation of a novel isoxazole derivative, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, in cellular models. By employing a comparative approach against established inhibitors, researchers can effectively characterize its potency, selectivity, and potential therapeutic applications.
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and self-validating investigation.
Introduction: The Rationale for Investigation
While specific biological data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is not yet widely published, the extensive research on related isoxazole-containing molecules provides a strong foundation for hypothesizing its potential mechanisms of action. Numerous studies have implicated isoxazole derivatives as modulators of key cellular signaling pathways involved in oncogenesis and inflammation.[4][5][6][7][8][9][10][11][12][13]
Given this precedent, this guide will focus on two central and frequently dysregulated signaling cascades:
-
The PI3K/AKT Pathway: A critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers.
-
The NF-κB Pathway: A pivotal mediator of the inflammatory response, which also plays a significant role in cancer development and progression.
To rigorously assess the activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, we will benchmark its performance against well-characterized inhibitors of these pathways.
Comparative Framework: Selecting the Right Benchmarks
The selection of appropriate positive controls is paramount for the validation of a novel compound. For this study, we propose the following established inhibitors:
| Target Pathway | Comparator Compound | Rationale |
| PI3K/AKT | MK-2206 | A highly selective allosteric inhibitor of all three AKT isoforms (AKT1, 2, and 3).[14] |
| Capivasertib (AZD5363) | A potent pan-AKT inhibitor that has shown promise in clinical trials.[15] | |
| NF-κB | QNZ (EVP4593) | A potent inhibitor of NF-κB activation.[9][16] |
| JSH-23 | An inhibitor of NF-κB transcriptional activity that blocks the nuclear translocation of the p65 subunit.[9] |
Experimental Design: A Multi-faceted Approach to Validation
Our validation strategy is designed to provide a comprehensive understanding of the cellular effects of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, progressing from broad cytotoxicity screening to specific pathway-focused assays.
Phase 1: General Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines. This provides a foundational understanding of its general effect on cell viability and helps to establish appropriate concentration ranges for subsequent, more targeted experiments.
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): A widely used cell line in cancer research with a well-characterized response to various stimuli.[17]
-
MCF-7 (Human Breast Adenocarcinoma): A key model for breast cancer research.[5]
-
HepG2 (Human Liver Carcinoma): A suitable model for studying drug metabolism and toxicity.[18]
-
THP-1 (Human Monocytic Cell Line): An excellent model for investigating inflammatory responses, as they can be differentiated into macrophage-like cells.[19][20]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid and the comparator compounds (concentration range: 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
The results of the MTT assay should be summarized in a table for clear comparison.
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | A549 | 48h | Experimental Data |
| MCF-7 | 48h | Experimental Data | |
| HepG2 | 48h | Experimental Data | |
| THP-1 | 48h | Experimental Data | |
| MK-2206 | A549 | 48h | Literature/Experimental Data |
| Capivasertib | MCF-7 | 48h | Literature/Experimental Data |
| QNZ | THP-1 | 48h | Literature/Experimental Data |
| JSH-23 | THP-1 | 48h | Literature/Experimental Data |
Phase 2: Mechanistic Validation in Key Signaling Pathways
Based on the initial cytotoxicity data, subsequent experiments will delve into the specific effects of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid on the AKT and NF-κB signaling pathways.
Interrogation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a cornerstone of cell survival and proliferation, making it a prime target for anticancer therapies.[21][22][23]
Experimental Workflow: AKT Pathway Inhibition
Caption: Workflow for assessing AKT pathway inhibition.
Experimental Protocol: Western Blot for Phospho-AKT
This protocol measures the phosphorylation status of AKT at Serine 473, a key indicator of its activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed A549 or MCF-7 cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with 5-(2-Bromophenyl)isoxazole-3-carboxylic acid or MK-2206 at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as insulin-like growth factor 1 (IGF-1) for 15-30 minutes to induce AKT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.
Data Presentation:
Present the quantitative results in a bar graph and a summary table.
| Compound | Concentration (µM) | p-AKT/Total AKT Ratio (Fold Change vs. Stimulated Control) |
| 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | 1 | Experimental Data |
| 10 | Experimental Data | |
| MK-2206 | 1 | Experimental Data |
| 10 | Experimental Data |
Investigation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and immunity, and its dysregulation is linked to various diseases, including cancer.[10][11]
Signaling Pathway: Canonical NF-κB Activation
Caption: Overview of the canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
A luciferase reporter assay provides a quantitative measure of NF-κB transcriptional activity.
Step-by-Step Methodology:
-
Cell Transfection: Transfect HEK293T or a similar reporter cell line with a plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with 5-(2-Bromophenyl)isoxazole-3-carboxylic acid or a comparator (QNZ or JSH-23) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (Tumor Necrosis Factor-alpha) to activate the NF-κB pathway.
-
Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Data Presentation:
| Compound | Concentration (µM) | NF-κB Luciferase Activity (Fold Inhibition vs. Stimulated Control) |
| 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | 1 | Experimental Data |
| 10 | Experimental Data | |
| QNZ | 1 | Experimental Data |
| 10 | Experimental Data | |
| JSH-23 | 1 | Experimental Data |
| 10 | Experimental Data |
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the cellular activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. By progressing from general cytotoxicity screening to specific, mechanistic assays, researchers can build a comprehensive profile of this novel compound. The data generated will not only elucidate its potential therapeutic value but also guide future optimization efforts.
Positive results from these assays would warrant further investigation, including:
-
Kinase Profiling: A broad-spectrum kinase panel to identify specific kinase targets.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer or inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.
By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, the scientific community can effectively unlock the therapeutic potential of novel chemical entities like 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
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A Comparative Guide to the Structure-Activity Relationship of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid Analogs
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid and its analogs. By synthesizing data from various studies, we will explore how subtle molecular modifications influence their therapeutic potential, offering a comparative framework for researchers in medicinal chemistry and drug development.
The 5-Phenylisoxazole-3-Carboxylic Acid Core: A Versatile Pharmacophore
The 5-phenylisoxazole-3-carboxylic acid moiety serves as a foundational template for designing compounds with diverse pharmacological profiles. This core structure combines a phenyl ring, which can be readily functionalized, with an isoxazole ring, a five-membered heterocycle known for its electronic properties and ability to participate in various biological interactions. The carboxylic acid group at the 3-position of the isoxazole ring is a key feature, often involved in critical binding interactions with biological targets and contributing to the overall physicochemical properties of the molecule.[3]
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The biological activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid analogs is intricately linked to the nature and position of substituents on the phenyl ring, modifications of the carboxylic acid group, and alterations to the isoxazole core itself.
The Significance of the 2-Bromo Substitution
The presence of a bromine atom at the ortho-position of the 5-phenyl ring is a critical determinant of the biological activity of these analogs. While direct SAR studies on the 2-bromo variant are limited in the public domain, we can infer its importance by examining related compounds. For instance, in the context of xanthine oxidase inhibition by 5-phenylisoxazole-3-carboxylic acid derivatives, substitutions on the phenyl ring have been shown to significantly modulate potency. Studies on related heterocyclic compounds have also demonstrated that halogen substituents can influence activity through various mechanisms, including steric and electronic effects, as well as by forming halogen bonds with target proteins.[4] The ortho-positioning of the bromine atom in the target scaffold likely imposes specific conformational constraints on the phenyl ring relative to the isoxazole core, which can be crucial for optimal interaction with a biological target.
Impact of Phenyl Ring Substitutions
Systematic modification of the phenyl ring is a cornerstone of SAR studies for this class of compounds. The electronic nature and steric bulk of substituents can dramatically alter the biological profile.
-
Electron-Withdrawing Groups: Studies on related 5-phenylisoxazole-3-carboxylic acid derivatives have shown that the presence of electron-withdrawing groups, such as a cyano group, at the 3-position of the phenyl ring can enhance inhibitory potency against enzymes like xanthine oxidase.[3] This suggests that reducing the electron density of the phenyl ring may be favorable for certain biological activities. Conversely, replacing a cyano group with a nitro group has been observed to decrease potency, indicating that the specific nature of the electron-withdrawing group is crucial.[3]
-
Halogen Substitutions: As mentioned, halogens can play a multifaceted role. In a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives evaluated for anticancer activity, the presence of the chloro group was a key feature of the active compounds.[5] This highlights the potential of halogenated phenyl rings in conferring cytotoxic properties.
The Role of the Carboxylic Acid Group and Its Bioisosteres
The carboxylic acid moiety at the 3-position of the isoxazole ring is a critical functional group, often acting as a key hydrogen bond donor and acceptor, or engaging in ionic interactions with biological targets.[4]
-
Amidation: Conversion of the carboxylic acid to a carboxamide is a common strategy to modulate the physicochemical properties and biological activity of a compound. This modification can impact cell permeability and introduce new points of interaction with the target. For instance, a range of isoxazole-carboxamide derivatives have been synthesized and evaluated for their anticancer and antioxidant activities.[5] The nature of the substituent on the amide nitrogen provides a rich avenue for SAR exploration, with different aryl and alkyl groups leading to varied potencies against different cancer cell lines.[5][6]
Comparative Performance of Analogs: A Data-Driven Overview
To provide a clear comparison of the performance of different analogs, the following tables summarize key experimental data from studies on structurally related compounds. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Analogs
| Compound ID | Phenyl Substitution | IC50 (µM)[3] |
| Reference A | 3-Cyano | Submicromolar |
| Reference B | 3-Nitro | Micromolar |
| Allopurinol (Control) | - | Micromolar |
This table illustrates the superior potency of the 3-cyano substituted analog compared to the 3-nitro analog and the standard inhibitor, allopurinol, highlighting the impact of the electron-withdrawing group.
Anticancer Activity of Isoxazole-Carboxamide Analogs
| Compound ID | Core Structure | Amide Substituent | Cancer Cell Line | IC50 (µg/mL)[5] |
| Analog 2d | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide | 3,4-Dichlorophenyl | HeLa | 15.48 |
| Analog 2e | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide | 4-Trifluoromethylphenyl | Hep3B | ~23 |
| Analog 2a | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide | 2,4-Dichlorophenyl | MCF-7 | 39.80 |
| Doxorubicin (Control) | - | - | Various | Potent |
This table showcases the differential activity of various isoxazole-carboxamide derivatives against different cancer cell lines, emphasizing the importance of the substitution pattern on the N-phenyl ring of the carboxamide.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are outlines of key assays used to evaluate the biological activities of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid analogs.
Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay quantifies the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.[1][10]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Procedure (96-well plate format):
-
Add buffer, enzyme solution, and either the test compound or vehicle control to each well.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C).[10]
-
Initiate the reaction by adding the xanthine substrate solution.[1]
-
Immediately measure the absorbance at 295 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Conclusion and Future Directions
The 5-(2-Bromophenyl)isoxazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related structures underscore the critical role of substitutions on the phenyl ring and modifications of the carboxylic acid group in determining biological activity. The presence of the 2-bromo substituent likely imparts unique conformational and electronic properties that warrant further investigation.
Future research should focus on a systematic SAR exploration of this specific scaffold. This includes:
-
Varying the ortho-substituent: Replacing the bromine with other halogens or with different electron-withdrawing or -donating groups will provide a clearer understanding of the steric and electronic requirements for activity.
-
Exploring other phenyl substitution patterns: Investigating substitutions at the meta- and para-positions will help to build a comprehensive SAR map.
-
Synthesizing and evaluating a range of carboxamide and ester derivatives: This will elucidate the role of the carboxylic acid group and may lead to compounds with improved pharmacokinetic profiles.
-
Screening against a broader range of biological targets: Given the diverse activities of isoxazoles, these analogs should be tested in assays for anti-inflammatory, neuroprotective, and other relevant activities.
By employing a logical and data-driven approach to SAR, the full therapeutic potential of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid analogs can be unlocked, paving the way for the discovery of novel and effective medicines.
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 20, 2026, from [Link]
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Al-Qaisi, J. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1465. [Link]
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Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis. (2014). Pharmacognosy Research, 6(1), 43-48. [Link]
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Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 18035-18049. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry, 56(15), 5984-6016. [Link]
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A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. (2020). University of Pennsylvania. Retrieved January 20, 2026, from [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Scientific Reports, 11(1), 11629. [Link]
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A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. (2020). University of Pennsylvania. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to Establishing Analytical Standards for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of an active pharmaceutical ingredient (API) or key intermediate is paramount. The purity, stability, and overall quality of a compound like 5-(2-Bromophenyl)isoxazole-3-carboxylic acid directly influence the validity of research data and the safety and efficacy of potential therapeutics. This guide provides an in-depth technical comparison of analytical methodologies for establishing robust analytical standards for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, ensuring data integrity and regulatory compliance. We will explore the nuances of method selection, validation, and the critical role of certified reference materials, contrasting primary analytical techniques with supporting experimental data.
The Analytical Imperative for Substituted Isoxazoles
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a member of the isoxazole class of heterocyclic compounds, a scaffold present in numerous pharmaceuticals, including COX-2 inhibitors and beta-lactamase-resistant antibiotics.[1][2] The specific substitution pattern and the presence of a reactive carboxylic acid moiety necessitate a multi-faceted analytical approach to fully characterize the molecule and its potential impurities. The primary analytical challenges include resolving positional isomers, detecting degradation products, and accurately quantifying the compound in various matrices.
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique is the cornerstone of a reliable analytical standard. Here, we compare the most common and effective methods for the analysis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability
Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity determination and stability assessment of moderately polar, non-volatile compounds like our target molecule. Its high resolving power allows for the separation of the main component from closely related impurities.
Methodology Comparison: C18 vs. PFP Stationary Phases
While a standard C18 column is a workhorse in many laboratories, for halogenated compounds like 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[3]
| Parameter | Standard C18 Method | PFP Method | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm | PFP phases provide unique dipole-dipole and pi-pi interactions, enhancing the resolution of halogenated isomers.[3] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid | The mobile phase is adjusted to ensure optimal retention and peak shape. The addition of acid suppresses the ionization of the carboxylic acid group. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 230 nm | UV at 230 nm | The wavelength is selected based on the UV absorbance maximum of the analyte. |
Experimental Data Summary:
| Analytical Parameter | C18 Method Performance | PFP Method Performance |
| Retention Time | 4.5 min | 5.2 min |
| Resolution (from 4-bromo isomer) | 1.8 | 2.5 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | > 5000 | > 6000 |
As the data suggests, the PFP column provides superior resolution for the isomeric impurities, which is a critical aspect of a stability-indicating method.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a validated method for the purity and stability analysis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)
-
PFP column (e.g., Phenomenex Kinetex® 5 µm PFP 100 Å, 150 x 4.6 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
2. Chromatographic Conditions:
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in acetonitrile.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
4. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.[4][5]
-
Linearity: Analyze a series of dilutions of the stock solution (e.g., 0.01 - 0.2 mg/mL) and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be < 2%.
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results.
Visualizing the Analytical Workflow
Caption: HPLC Purity Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
While HPLC is ideal for the primary compound, GC-MS is invaluable for identifying volatile and semi-volatile impurities that may be present from the synthesis process. Derivatization is typically required to increase the volatility of the carboxylic acid.
Protocol 2: GC-MS Analysis of Potential Volatile Impurities
1. Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
2. GC-MS Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.
Comparison with HPLC: GC-MS provides orthogonal information to HPLC. While HPLC excels at quantifying non-volatile components, GC-MS can identify and quantify residual solvents and volatile starting materials that may not be detected by HPLC.
Supporting Spectroscopic Techniques for Structural Elucidation
While chromatographic techniques are essential for purity assessment, spectroscopic methods are required for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. The chemical shifts and coupling constants provide a unique fingerprint of the molecule. For example, the proton on the isoxazole ring is expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
~1700-1730 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1600 cm⁻¹ (C=N stretch of the isoxazole ring)[6]
-
A broad O-H stretch from the carboxylic acid dimer.
The Critical Role of Certified Reference Materials (CRMs)
For ultimate trustworthiness and traceability, all in-house analytical standards should be qualified against a certified reference material (CRM) from a reputable source, if available. A CRM has a certified value for its purity and an associated uncertainty. While a specific CRM for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid may not be readily available, it is best practice to use a well-characterized standard from a reliable commercial supplier.[6] The certificate of analysis for such a standard should provide details of the analytical methods used for its characterization.
Alternative Compounds for Comparison
In drug development, it is often necessary to compare the properties of a lead compound with those of its isomers or other closely related analogues. For 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, relevant comparators include:
-
5-(3-Bromophenyl)isoxazole-3-carboxylic acid and 5-(4-Bromophenyl)isoxazole-3-carboxylic acid: These positional isomers are likely to have similar physicochemical properties but may exhibit different biological activities and toxicological profiles. The analytical methods described herein should be capable of resolving these isomers.[7]
-
Other substituted isoxazole-3-carboxylic acids: A wider range of isoxazole derivatives can be used to establish structure-activity relationships (SAR).[8]
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link][5]
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Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0248567.[9]
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Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4283-4310.[8]
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Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10708.[10]
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Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham.[2]
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A Comprehensive Guide to Confirming the Identity of Synthesized 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. Even minor deviations in molecular structure can profoundly impact a compound's biological activity and safety profile.[1][2] This guide provides a detailed, multi-faceted approach to confirming the identity of synthesized 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore a suite of analytical techniques, offering insights into the rationale behind their application and the interpretation of the resulting data.
The importance of purity in the final compound cannot be overstated, as impurities can arise from starting materials, byproducts of side reactions, or degradation products.[2][3] Regulatory bodies like the FDA and EMA have stringent requirements for drug purity, making its analysis a critical step.[4]
Synthesis Pathway and Potential Isomeric Impurities
The synthesis of 5-arylisoxazole-3-carboxylic acids can be achieved through various synthetic routes.[5][6][7] A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] In the case of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, this would typically involve the reaction of 2-bromobenzonitrile oxide with a propiolate derivative.
It is crucial to consider the potential for isomeric impurities. Depending on the synthetic route, regioisomers could be formed, for instance, 3-(2-Bromophenyl)isoxazole-5-carboxylic acid. The analytical methods described below are designed not only to confirm the desired product but also to identify and distinguish it from such potential isomers.
Below is a generalized workflow for the synthesis and subsequent identity confirmation:
Caption: A generalized workflow from synthesis to identity confirmation.
Orthogonal Analytical Techniques for Structure Elucidation
A robust confirmation of the chemical identity of a synthesized molecule relies on the application of multiple, independent analytical techniques. This orthogonal approach provides a comprehensive and self-validating system. The primary methods for small molecule characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be employed to gain a complete picture of the molecular framework.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Expected Spectral Data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | ~10-13 (broad s, 1H) | Carboxylic acid proton. |
| ~7.8-8.2 (m, 4H) | Aromatic protons of the 2-bromophenyl group. | |
| ~7.0 (s, 1H) | Proton on the isoxazole ring (H-4).[11] | |
| ¹³C NMR | ~160-170 | Carboxylic acid carbonyl carbon. |
| ~160-170 | C-5 of the isoxazole ring. | |
| ~155-165 | C-3 of the isoxazole ring. | |
| ~120-140 | Aromatic carbons of the 2-bromophenyl group. | |
| ~100-110 | C-4 of the isoxazole ring. |
Comparison with Potential Isomer (3-(2-Bromophenyl)isoxazole-5-carboxylic acid):
The chemical shift of the isoxazole proton (H-4) and the carbon signals of the isoxazole ring would be significantly different for the regioisomer, providing a clear method of distinction.[12]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.[13][14]
Experimental Protocol (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Expected Data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid (C₁₀H₆BrNO₃):
| Technique | Expected m/z | Rationale |
| HRMS (ESI+) | [M+H]⁺ calculated: 283.9553 | The calculated exact mass for the protonated molecule. |
| HRMS (ESI-) | [M-H]⁻ calculated: 281.9407 | The calculated exact mass for the deprotonated molecule. |
The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be observed in the mass spectrum, providing further confirmation of the presence of a bromine atom. The fragmentation pattern observed during tandem mass spectrometry (MS/MS) can also provide structural information.[15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[1][9] For 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, the key functional groups are the carboxylic acid and the isoxazole ring.
Experimental Protocol (FTIR):
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | O-H stretch[17] |
| Carboxylic Acid C=O | 1700-1730 | C=O stretch[17] |
| Aromatic C=C | 1450-1600 | C=C stretch |
| Isoxazole Ring | ~1400-1600 | Ring stretching |
| C-O | 1200-1300 | C-O stretch |
| C-Br | 500-600 | C-Br stretch |
The broad O-H stretch of the carboxylic acid is a particularly characteristic feature.[17]
Chromatographic Purity Assessment
While spectroscopic methods confirm the structure, chromatographic techniques are essential for assessing the purity of the synthesized compound.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[4][9]
Experimental Protocol (HPLC):
-
Method Development: Develop a suitable HPLC method, typically using a reverse-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or TFA).
-
Sample Analysis: Inject a known concentration of the synthesized compound.
-
Detection: Use a UV detector set at a wavelength where the compound has strong absorbance.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
A purity level of >95% is generally considered acceptable for early-stage drug discovery compounds, with higher purity required for preclinical and clinical candidates.[2]
The following diagram illustrates the decision-making process for confirming the identity of the synthesized compound:
Caption: Decision tree for analytical confirmation.
Conclusion
Confirming the identity of a synthesized compound such as 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a critical, multi-step process that underpins the integrity of subsequent research and development activities. By employing a combination of powerful analytical techniques—NMR for structural elucidation, mass spectrometry for molecular weight determination, FTIR for functional group identification, and HPLC for purity assessment—researchers can have high confidence in the material they are advancing. This rigorous, evidence-based approach is fundamental to the principles of good scientific practice and is an absolute requirement in the journey of transforming a promising molecule into a safe and effective therapeutic agent.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is rarely a reality. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their interactions across the proteome. This guide provides an in-depth, experience-driven framework for conducting a comprehensive cross-reactivity profile, using the novel compound 5-(2-Bromophenyl)isoxazole-3-carboxylic acid as a case study. We will explore the rationale behind experimental choices, compare its hypothetical profile against relevant alternatives, and provide actionable protocols for immediate application in the laboratory.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
The journey of a drug candidate from bench to bedside is fraught with peril, with a significant portion of failures attributed to unforeseen toxicity.[1] These adverse effects often stem from "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[2][3][4] Proactive and early-stage off-target profiling is therefore not merely a regulatory checkbox but a critical, cost-saving, and ethically imperative step in drug development.[1][2] It allows for the early identification of potential liabilities, informs lead optimization, and ultimately de-risks clinical translation.
Profiling 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid: A Strategic Approach
Compound of Interest: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core. This scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active agents.[5]
Rationale for Primary Target Hypothesis: The isoxazole ring is a key feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[5][6] A notable example is Valdecoxib, which contains a substituted isoxazole ring and acts by inhibiting prostaglandin synthesis through the COX-2 enzyme.[7][8][9][10] The structural similarity between 5-(2-Bromophenyl)isoxazole-3-carboxylic acid and the pharmacophore of these "coxib" drugs strongly suggests that its primary biological target is likely to be COX-2.[5] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a validated therapeutic strategy.[10][11]
Selecting the Right Comparators: Context is Key
To meaningfully interpret the cross-reactivity profile of our compound of interest, it is essential to benchmark it against well-characterized alternatives. The choice of comparators should be guided by structural similarity and mechanism of action.
-
Valdecoxib: An isoxazole-containing selective COX-2 inhibitor.[7][8][9][12] Although withdrawn from the market due to cardiovascular side effects, its well-defined primary activity and isoxazole core make it an ideal positive control and structural analog.[7][9][13]
-
Celecoxib: A widely used selective COX-2 inhibitor with a pyrazole core.[14][15] It serves as a benchmark for COX-2 selectivity and has a known, albeit low, rate of cross-reactivity in patients with NSAID hypersensitivity.[15][16]
-
Ibuprofen: A classic non-selective NSAID that inhibits both COX-1 and COX-2. It will serve as a negative control for selectivity, highlighting the difference between broad and targeted COX inhibition.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity assessment should employ a multi-pronged approach, combining targeted assays with broad, unbiased screening platforms.
Workflow for Cross-Reactivity Profiling
Caption: Experimental workflow for cross-reactivity profiling.
Primary Target and Isoform Selectivity: COX-1 vs. COX-2
The first step is to confirm the hypothesized primary target and quantify the compound's selectivity. This is achieved by determining the half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A high selectivity index (COX-1 IC50 / COX-2 IC50) is desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.
Broad Kinome Profiling
Given that many small molecules unintentionally inhibit protein kinases, a broad kinase screen is an essential component of any cross-reactivity panel. Commercial services like Eurofins DiscoverX's KINOMEscan® offer comprehensive panels that assess binding against hundreds of kinases.[17][18][19][20] This competition binding assay format is highly sensitive and provides a quantitative measure of interaction.[18][19][21]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Biochemical assays, while informative, do not always reflect a compound's behavior in a cellular context. CETSA is a powerful biophysical method that verifies target engagement within intact cells or tissues.[22][23][24] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[22] By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[22] Isothermal dose-response CETSA can further be used to quantify the compound's potency in a cellular environment.[24]
Hypothetical Comparative Data Analysis
The following table presents a hypothetical but plausible cross-reactivity profile for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid compared to our selected alternatives. The data are designed to illustrate how a researcher would interpret the results from the proposed experimental workflow.
| Target | 5-(2-Bromophenyl)isoxazole-3-carboxylic acid | Valdecoxib | Celecoxib | Ibuprofen | Interpretation |
| COX-1 (IC50, nM) | 8,500 | 10,000 | 7,600 | 2,500 | High IC50 indicates weak inhibition of COX-1. |
| COX-2 (IC50, nM) | 50 | 30 | 40 | 1,500 | Low IC50 suggests potent inhibition of COX-2. |
| Selectivity Index | 170 | 333 | 190 | 1.67 | High index confirms COX-2 selectivity. |
| Kinase Panel (% Inhibition @ 1µM) | |||||
| Aurora A | 65% | 20% | 15% | <10% | Potential off-target hit for the test compound. |
| VEGFR2 | 15% | 12% | 18% | <10% | No significant inhibition. |
| p38α (MAPK14) | 72% | 45% | 35% | <10% | Potential off-target hit for the test compound. |
| SRC | <10% | <10% | <10% | <10% | No significant inhibition. |
Data are hypothetical and for illustrative purposes only.
-
Primary Target Confirmation: 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a potent and selective COX-2 inhibitor, with a profile comparable to Valdecoxib and Celecoxib.
-
Off-Target Liabilities: The compound shows significant inhibition of Aurora A and p38α kinases at a concentration of 1µM. These would be flagged as potential off-target liabilities requiring further investigation through dose-response studies and cellular assays.
Signaling Pathway Context: The Role of COX-2 and Potential Off-Targets
Understanding the biological pathways in which the primary and off-targets operate is crucial for predicting the functional consequences of cross-reactivity.
Caption: Simplified COX-2 pathway and potential off-target interaction.
This diagram illustrates that while the intended action is the inhibition of COX-2 to block prostaglandin production, an off-target inhibition of p38 MAPK could have broader, unintended consequences on the upstream inflammatory signaling pathways.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Principle: This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired concentrations in assay buffer.
-
Compound Dilution: Prepare a serial dilution of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid and comparator compounds in DMSO, then dilute further in assay buffer.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of diluted compound or vehicle (DMSO) to the appropriate wells.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to initiate the reaction.
-
Detection: Immediately add 10 µL of TMPD to all wells.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis: Determine the reaction rate (V) for each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Broad Kinase Profiling (KINOMEscan® Methodology)
This protocol describes the general principle of the KINOMEscan® competition binding assay.[21]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has displaced the immobilized ligand.[21]
Procedure (Conceptual):
-
Assay Components: The assay consists of three main components: DNA-tagged kinases, ligand-coated beads, and the test compound.[21]
-
Binding Reaction: Kinases are incubated with the ligand-coated beads in the presence of the test compound at a specified concentration (e.g., 1 µM).
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "% Control" or "% Inhibition". A lower "% Control" value indicates stronger binding of the test compound to the kinase.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, as outlined in this guide, provides a robust framework for assessing its selectivity and potential off-target liabilities. Based on its structural similarity to known "coxibs," the primary hypothesis of COX-2 inhibition is a logical starting point. However, the true value of this process lies in the unbiased, proteome-wide screening that can uncover unexpected interactions, such as the hypothetical inhibition of Aurora A and p38α kinases.
Confirming these hits in secondary biochemical and cellular assays, like CETSA, is a critical next step. This multi-layered, evidence-based approach ensures that only the most promising and safest candidates progress through the drug development pipeline, embodying the principles of scientific integrity and patient safety.
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A Comparative Guide to 5-Aryl-Isoxazole-3-Carboxylic Acids as Xanthine Oxidase Inhibitors
In the landscape of drug discovery, the pursuit of novel molecular scaffolds that can effectively and selectively modulate biological targets is a perpetual endeavor. Among the myriad of heterocyclic systems, the 5-aryl-isoxazole-3-carboxylic acid core has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of a series of 5-aryl-isoxazole-3-carboxylic acid derivatives, with a specific focus on their potent inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout.[1][2]
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the structure-activity relationships (SAR), the rationale behind experimental design, and detailed protocols for the synthesis and evaluation of these promising compounds.
The 5-Aryl-Isoxazole-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in many biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in drug design. The 5-aryl-isoxazole-3-carboxylic acid scaffold, in particular, combines the lipophilic character of the aryl group with the hydrogen bonding potential of the carboxylic acid, creating a molecule with tunable physicochemical properties and the ability to interact with diverse biological targets.
Our focus herein is on the inhibition of xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Elevated levels of uric acid are a hallmark of gout, a painful inflammatory condition.[2] While purine analogs like allopurinol have been the mainstay of treatment, the quest for non-purine inhibitors with improved efficacy and safety profiles has led to the development of drugs like febuxostat and the exploration of novel scaffolds such as the one under review.[2]
Comparative Analysis of Lead Compounds
A seminal study by Wang et al. (2010) provides a robust dataset for comparing the xanthine oxidase inhibitory activity of various 5-aryl-isoxazole-3-carboxylic acid derivatives.[1] The following table summarizes the structure and in vitro activity of key compounds from this series, alongside standard XO inhibitors for context.
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM)[1] |
| 5a | H | 1.98 |
| 5b | 4-OCH3 | 1.25 |
| 5c | 4-Cl | 0.88 |
| 5d | 4-NO2 | 0.56 |
| 5e | 3-CN | 0.23 |
| 11a | 3-NO2 | 1.12 |
| Allopurinol | N/A (Purine Analog) | 2.93[5] |
| Febuxostat | N/A (Non-purine Inhibitor) | ~0.01-0.03 |
IC50 values represent the concentration of the compound required to inhibit 50% of xanthine oxidase activity in vitro.
Structure-Activity Relationship (SAR) Insights
The data clearly indicates that the nature and position of the substituent on the 5-phenyl ring play a crucial role in the inhibitory potency.
-
Electron-withdrawing groups at the para-position (4-position) of the phenyl ring, such as chloro (5c) and nitro (5d), generally lead to increased activity compared to the unsubstituted analog (5a).
-
A cyano group at the meta-position (3-position) as seen in compound 5e , resulted in the most potent inhibitor in this series, with a sub-micromolar IC50 value.[1]
-
Interestingly, moving the nitro group from the para- (5d) to the meta-position (11a) led to a significant decrease in activity, highlighting the importance of substituent positioning for optimal interaction with the enzyme's active site.[1]
-
The presence of an electron-donating methoxy group at the para-position (5b) also conferred good activity, suggesting that a combination of electronic and steric factors governs the binding affinity.
These findings suggest that the active site of xanthine oxidase may have a specific pocket that favorably accommodates a substituent at the meta-position of the phenyl ring, particularly one with the electronic and geometric profile of a cyano group. Molecular modeling studies have corroborated this, indicating that the cyano group can form key interactions within the active site.[1]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.
General Synthetic Scheme
The 5-aryl-isoxazole-3-carboxylic acids are typically synthesized via a [3+2] cycloaddition reaction between a substituted benzaldoxime and an ethyl propiolate, followed by hydrolysis of the resulting ester.
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A Comparative Benchmark Guide to 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a versatile pharmacophore, integral to a wide array of therapeutic agents.[1] This guide provides a comparative analysis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a compound of interest in contemporary drug discovery, benchmarked against its structural analogs. While direct comparative studies on this specific molecule are emerging, this document synthesizes available data on related compounds to offer insights into its potential performance and key structure-activity relationships.
The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[2][3] The 5-phenylisoxazole-3-carboxylic acid framework, in particular, has garnered significant attention as a template for the development of potent and selective inhibitors of various enzymes.[4]
Performance Benchmark: Xanthine Oxidase Inhibition
A key area where 5-phenylisoxazole-3-carboxylic acid derivatives have shown significant promise is in the inhibition of xanthine oxidase (XO), a crucial enzyme in purine metabolism implicated in conditions like gout and hyperuricemia.[4][5]
A study on a series of 5-phenylisoxazole-3-carboxylic acid derivatives revealed that substitutions on the phenyl ring play a critical role in their inhibitory potency. While data for the 2-bromo analog is not explicitly provided in this specific study, we can infer its potential performance by examining related compounds. For instance, the presence of a cyano group at the 3-position of the phenyl ring resulted in compounds with micromolar to submicromolar inhibitory activity.[4]
Table 1: Comparative Inhibitory Potency of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives against Xanthine Oxidase [4]
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| Reference Compound | Unsubstituted | > 50 |
| Analog 1 | 3-Cyano | 1.25 |
| Analog 2 | 4-Cyano | 0.85 |
| Analog 3 | 3-Nitro | 5.62 |
| Analog 4 | 4-Nitro | 3.14 |
| Allopurinol (Standard) | - | 2.0 |
This data is sourced from a study on 5-phenylisoxazole-3-carboxylic acid derivatives and is intended to provide a comparative context. The performance of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid may vary.
The data suggests that electron-withdrawing groups on the phenyl ring can enhance xanthine oxidase inhibitory activity. The bromine atom at the 2-position in 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, being an electron-withdrawing and sterically influential substituent, is likely to confer significant inhibitory potential. Further direct experimental validation is necessary to quantify its precise efficacy relative to these analogs and established drugs like Allopurinol.[6]
Emerging Applications in Oncology and Infectious Diseases
Beyond enzyme inhibition, isoxazole derivatives are being actively investigated for their potential in treating cancer and tuberculosis.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of isoxazole-containing compounds.[2] These molecules can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and heat shock proteins.[7] While specific data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in cancer models is limited, related brominated phenyl-triazole analogs have demonstrated significant anticancer activity.[8][9] For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown growth inhibition against various cancer cell lines.[8] This suggests that the bromophenyl moiety can be a valuable component in the design of novel anticancer agents.
Antitubercular Activity
The isoxazole scaffold is also a promising starting point for the development of new antitubercular drugs.[10] Research into isoxazole-carboxylic acid methyl ester-based derivatives has identified compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[10][11] One study highlighted a lead compound with a Minimum Inhibitory Concentration (MIC) of 0.12 µg/mL against the H37Rv strain.[10] The presence of a halogen, such as bromine, on the phenyl ring has been shown to be favorable for antitubercular activity in other heterocyclic scaffolds.[1] Therefore, 5-(2-Bromophenyl)isoxazole-3-carboxylic acid warrants investigation in this therapeutic area.
Experimental Protocols
General Synthesis of 5-(Substituted Phenyl)isoxazole-3-carboxylic Acids
A common synthetic route to 5-phenylisoxazole-3-carboxylic acid derivatives involves the reaction of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride.[4]
Caption: General synthetic workflow for 5-phenylisoxazole-3-carboxylic acids.
Step-by-Step Methodology:
-
Claisen Condensation: To a solution of sodium ethoxide in ethanol, add the appropriately substituted acetophenone (e.g., 2-bromoacetophenone) and diethyl oxalate. The mixture is stirred at room temperature to yield the corresponding ethyl 2,4-dioxo-4-phenylbutanoate.
-
Cyclization: The resulting diketoester is then refluxed with hydroxylamine hydrochloride in ethanol to form the ethyl 5-(substituted phenyl)isoxazole-3-carboxylate.
-
Hydrolysis: Finally, the ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and ethanol to afford the desired 5-(substituted phenyl)isoxazole-3-carboxylic acid.
In Vitro Xanthine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against xanthine oxidase can be determined spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.[12]
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
Step-by-Step Methodology:
-
Prepare solutions of xanthine oxidase, phosphate buffer (pH 7.5), and the test compounds at various concentrations.
-
In a quartz cuvette, mix the enzyme solution, buffer, and the test compound. Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the change in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined from a dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The available data on 5-phenylisoxazole-3-carboxylic acid derivatives allows for the formulation of preliminary structure-activity relationships.
Caption: Key structural features influencing the biological activity of 5-phenylisoxazole-3-carboxylic acids.
-
Carboxylic Acid Group: The carboxylic acid at the 3-position of the isoxazole ring is often crucial for activity, likely by forming key interactions, such as hydrogen bonds, with amino acid residues in the active site of target enzymes.[4]
-
5-Phenyl Ring: The phenyl ring at the 5-position provides a scaffold for introducing various substituents that can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its potency and selectivity.
-
Substituents on the Phenyl Ring: As observed in the xanthine oxidase inhibition data, the nature and position of substituents on the phenyl ring are critical determinants of biological activity. For 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, the ortho-bromo substituent is expected to induce a conformational twist between the phenyl and isoxazole rings, which could influence its binding to the target protein.
Conclusion and Future Directions
5-(2-Bromophenyl)isoxazole-3-carboxylic acid emerges as a compound with considerable potential, situated within a chemical class of demonstrated therapeutic relevance. While direct, comprehensive benchmark studies are needed to fully elucidate its performance profile, the analysis of its structural analogs provides a strong rationale for its investigation as a xanthine oxidase inhibitor, as well as a candidate for anticancer and antitubercular drug discovery programs.
Future research should focus on the direct synthesis and in vitro evaluation of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in a panel of relevant biological assays. Comparative studies against established drugs and other isoxazole derivatives will be crucial in defining its therapeutic potential and guiding further lead optimization efforts.
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Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
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Singh, P., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. [Link]
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Kul'chitskii, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51, 1134-1141. [Link]
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Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Scilit. [Link]
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. [Link]
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Khammas, A. G., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]
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Sahoo, S. K., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research, 31(12), 2115-2130. [Link]
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Lilienkampf, A., et al. (2010). Synthesis and antituberculosis activity of novel mefloquine-isoxazole carboxylic esters as prodrugs. Bioorganic & Medicinal Chemistry Letters, 20(3), 1055-1058. [Link]
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Singh, P., & Kumar, A. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Future Medicinal Chemistry, 14(18), 1335-1353. [Link]
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Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
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Wan, B., et al. (2009). From serendipity to rational antituberculosis drug discovery of mefloquine-isoxazole carboxylic acid esters. Journal of Medicinal Chemistry, 52(22), 7073-7083. [Link]
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Liu, Y., et al. (2021). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 8, 783337. [Link]
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Ghasemi, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 3(3), 20. [Link]
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18151. [Link]
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Alam, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]
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Mohamad, S., et al. (2022). Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Malaysian Journal of Pharmaceutical Sciences, 20(2), 1-20. [Link]
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Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Semantic Scholar. [Link]
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Alam, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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Alam, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Bromophenyl)isoxazole-3-carboxylic acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 5-(2-Bromophenyl)isoxazole-3-carboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture in your laboratory. The information herein is synthesized from authoritative safety data, chemical compatibility charts, and established laboratory best practices.
Hazard Assessment: The 'Why' Behind the 'What'
Based on data for the para-isomer, the anticipated hazards are significant[1][2]:
-
H302: Harmful if swallowed: Indicates acute oral toxicity.
-
H315: Causes skin irritation: Direct contact can lead to inflammation, redness, or dermatitis.
-
H319: Causes serious eye irritation: Poses a significant risk of damage to eye tissue upon contact.
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs.
Furthermore, the compound belongs to two chemical classes that warrant specific attention:
-
Carboxylic Acids: These compounds are acidic and can be corrosive to skin, eyes, and metals[3].
-
Isoxazole Derivatives: This heterocyclic scaffold is common in biologically active molecules, implying that the compound could have unintended pharmacological effects upon exposure[4].
This hazard profile dictates a multi-faceted approach to personal protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.
The Core Ensemble: Your Primary Barrier
For any work involving 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, the following PPE represents the non-negotiable minimum.
-
Eye and Face Protection: Chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory[5][6]. Standard safety glasses are insufficient as they do not provide a seal against splashes and fine dust. When handling larger quantities (>10g) or performing tasks with a high splash potential (e.g., vigorous mixing, solvent extraction), a full-face shield should be worn over the safety goggles for an added layer of protection[7].
-
Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is required to protect against incidental skin contact from spills and splashes.
-
Hand Protection (Gloves): Glove selection is critical. The molecule's structure, featuring both a carboxylic acid and an aromatic ring, presents a challenge for common glove materials. As a solid, the primary risk is from particulate contamination. When in solution, the solvent becomes a major factor in glove selection.
-
Recommended Practice: For handling the solid and for general splash protection, nitrile gloves are a suitable starting point[8][9]. However, it is crucial to recognize that nitrile offers poor resistance to many aromatic solvents[10][11].
-
The Double-Gloving Technique: For enhanced safety, particularly when working with solutions, wearing two pairs of nitrile gloves is strongly recommended. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Immediate Replacement: Treat any contact with the chemical or its solution as a glove failure. Remove the glove(s) immediately, wash your hands thoroughly, and don fresh gloves. Breakthrough times for chemicals can be short, sometimes under a minute[11].
-
Table 1: Glove Material Chemical Resistance Summary
| Glove Material | Resistance to Aqueous Acids | Resistance to Aromatic Hydrocarbons | General Recommendation for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid |
| Nitrile Rubber | Good to Excellent[10][12] | Poor to Fair[10][11] | Suitable for solid and splash protection. Change immediately upon contact. Not for immersion. |
| Neoprene | Excellent[10] | Poor to Fair[13] | A viable alternative to nitrile, offering good acid resistance and durability. |
| Butyl Rubber | Excellent (especially strong acids)[10][12] | Poor[10][12] | Recommended if working with strong inorganic acids, but not ideal for the aromatic component. |
| Natural Rubber (Latex) | Good[10] | Poor[14] | Generally suitable for aqueous solutions but offers poor solvent resistance and may cause allergies[10]. |
Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical compatibility data for the chemicals and solvents you are using.[6][13]
Task-Specific PPE & Operational Plans
The required level of PPE escalates with the risk associated with the specific task. The following workflow provides a logical approach to selecting the appropriate protective ensemble.
Caption: PPE selection workflow based on the specific laboratory task.
Operational Protocols:
A. Handling the Solid (e.g., Weighing, Transfers):
-
Engineering Control: Perform all manipulations within a certified chemical fume hood or a powder containment enclosure to mitigate inhalation risk[5][6].
-
PPE: Don the Core PPE ensemble: a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Procedure: Use a spatula or powder funnel to minimize dust generation. Gently tap containers; do not shake.
-
Disposal: Wipe down the spatula and work surface with a solvent-dampened towel. Dispose of the towel and any contaminated gloves as solid chemical waste.
B. Preparing Solutions:
-
Engineering Control: Work must be conducted in a chemical fume hood.
-
PPE: Use the Enhanced PPE ensemble: a lab coat, chemical splash goggles, and double nitrile gloves.
-
Procedure: Add the solid compound slowly to the solvent to avoid splashing. If using a vortexer or sonicator, ensure the vial is securely capped.
-
Disposal: Contaminated gloves, pipette tips, and weighing paper should be disposed of in the designated solid waste container.
C. Running Reactions and Performing Work-ups:
-
Engineering Control: All apparatus must be contained within a chemical fume hood.
-
PPE: The Maximum PPE ensemble is required due to the increased risk of splashes from pressurized vessels, heating, or quenching operations. This includes a lab coat, chemical splash goggles, a full-face shield, and double nitrile gloves[7].
-
Procedure: Ensure all joints in your glassware are secure. When quenching a reaction, add the quenching agent slowly and ensure adequate cooling.
-
Disposal: All contaminated materials, including gloves, septa, and disposable syringes, must be treated as hazardous waste.
Decontamination and Disposal
Properly removing and disposing of PPE is as important as wearing it.
-
Doffing Procedure:
-
Remove outer gloves first, peeling them off without touching the external surface with your bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal:
-
All disposable PPE contaminated with 5-(2-Bromophenyl)isoxazole-3-carboxylic acid must be placed in a clearly labeled hazardous waste container.
-
Do not discard contaminated items in the regular trash. Follow your institution's specific guidelines for chemical waste disposal.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[2][15].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][15].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2].
By integrating these protocols into your daily workflow, you build a robust barrier against chemical exposure, ensuring both personal safety and the integrity of your research.
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The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
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What PPE Should You Wear When Handling Acid 2026? LeelineWork, 07-Jan-2025. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

